4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNJDUCSVXTOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351408 | |
| Record name | 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40493-18-3 | |
| Record name | 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This scaffold is a key building block for the development of various therapeutic agents, including microtubule targeting agents for cancer therapy, antimalarial compounds, and inhibitors of enzymes like topoisomerases and DNase I.[1][2][3][4] The synthesis is typically achieved through a robust three-step process commencing with the versatile Gewald reaction, followed by cyclization to a pyrimidinone intermediate, and culminating in a chlorination step. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.
I. Synthetic Pathway Overview
The synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a well-established route that begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and finally, the introduction of the chloro-substituent. The overall synthetic scheme is depicted below.
II. Experimental Protocols
This section provides detailed methodologies for each key transformation in the synthesis.
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
The initial step involves the multi-component Gewald reaction to construct the core thiophene ring system.[5]
Protocol: A mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur is prepared in ethanol. Morpholine is added as a catalyst. The reaction mixture is stirred at a controlled temperature to facilitate the condensation and cyclization. Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration, washed, and dried.
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidin-4(3H)-one
The second step involves the cyclization of the aminothiophene intermediate with formamide to form the pyrimidinone ring.[5]
Protocol: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is heated in an excess of formamide at a high temperature (typically around 180 °C).[5] The reaction is monitored until the starting material is consumed. After cooling, the product is precipitated by the addition of water, collected by filtration, and dried.
Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
The final step is the chlorination of the pyrimidinone intermediate to yield the target compound.[1][5]
Protocol: 5,6,7,8-Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidin-4(3H)-one is refluxed in phosphorus oxychloride (POCl₃).[5] Pyridine may be added to the reaction mixture.[1] After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully neutralized with an aqueous base (e.g., ammonium hydroxide solution) in an ice bath to precipitate the crude product.[1] The solid is collected by filtration, washed with water, and dried. Further purification may be carried out if necessary.
III. Quantitative Data
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reactants and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Cyclohexanone | C₆H₁₀O | 98.14 | Starting Material |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Starting Material |
| Sulfur | S | 32.07 | Starting Material |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₁H₁₅NO₂S | 225.31 | Intermediate |
| 5,6,7,8-Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidin-4(3H)-one | C₁₀H₁₀N₂OS | 206.26 | Intermediate |
| 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine | C₁₀H₉ClN₂S | 224.71 | Final Product |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Reagent (Chlorinating) |
| Formamide | CH₃NO | 45.04 | Reagent (Cyclizing) |
Table 2: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 1. Gewald Reaction | Cyclohexanone, Ethyl Cyanoacetate, Sulfur, Morpholine | Ethanol | Reflux | - | - | [5] |
| 2. Cyclization | Formamide | - (neat) | 180 °C | 12 h | 72 | [1] |
| 3. Chlorination | POCl₃, Pyridine | - (neat) / Xylene | Reflux | 4-8 h | 65 | [1] |
Note: Specific reaction times and yields can vary depending on the scale and specific laboratory conditions.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and DNase I inhibitory properties of some 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. This molecule is a member of the thienopyrimidine class, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors in oncology. This document is intended to serve as a foundational resource, consolidating available data and outlining standard experimental protocols for its characterization.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂S | ChemScene[1] |
| Molecular Weight | 224.71 g/mol | ChemScene[1] |
| LogP (Predicted) | 3.2235 | ChemScene[1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Biological Context: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Thienopyrimidine derivatives are recognized for their potent inhibitory effects on key cellular signaling pathways implicated in cancer cell growth, proliferation, and survival. A primary target of this class of compounds is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[2][3] Dysregulation of this pathway is a frequent event in a wide array of human cancers.
The thienopyrimidine core can act as a scaffold for ATP-competitive inhibitors that bind to the kinase domain of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade leads to the downstream inactivation of AKT and mTOR, ultimately resulting in reduced cell proliferation and the induction of apoptosis.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by thienopyrimidine derivatives.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range is indicative of high purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is completely dry and finely powdered.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Solubility Determination (Shake-Flask Method)
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a standard technique for determining equilibrium solubility.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand to let undissolved solid settle.
-
Carefully remove an aliquot of the supernatant. It is crucial to avoid disturbing the undissolved solid.
-
Separate any remaining solid particles from the liquid phase by centrifugation or filtration.
-
Dilute the clear solution with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.
-
The solubility is reported in units such as mg/mL or mol/L.
LogP Determination (RP-HPLC Method)
The partition coefficient (LogP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP.
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
A set of standard compounds with known LogP values
-
Mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer)
Procedure:
-
Prepare a series of mobile phases with varying compositions of organic solvent and aqueous buffer.
-
Inject a set of standard compounds with a range of known LogP values onto the HPLC system for each mobile phase composition and record their retention times.
-
Calculate the capacity factor (k') for each standard at each mobile phase composition.
-
Extrapolate the retention times to 100% aqueous mobile phase to determine the logarithmic capacity factor (log k'w).
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k'w values.
-
Inject the 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine sample under the same set of HPLC conditions and determine its log k'w.
-
Use the calibration curve to determine the LogP of the test compound from its log k'w value.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values determine its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stir plate and stir bar
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Beaker
Procedure:
-
Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).
-
Accurately weigh and dissolve a known amount of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine in a suitable solvent (e.g., a co-solvent system like methanol/water if solubility in water is low).
-
If the compound is expected to be a base, titrate with a standardized acid. If it is expected to be an acid, titrate with a standardized base.
-
Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. Alternatively, the pKa can be found from the inflection point of the first derivative of the titration curve.
Below is a generalized workflow for the characterization of a novel compound like 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
References
An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
CAS Number: 40493-18-3
This technical guide provides a comprehensive overview of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a solid, multi-ringed molecule with the chemical formula C10H9ClN2S.[1] The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C10H9ClN2S | [1] |
| Molecular Weight | 224.71 g/mol | [1] |
| CAS Number | 40493-18-3 | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 377.2ºC at 760 mmHg | [2] |
| Flash Point | 181.9ºC | [2] |
| Density | 1.419 g/cm³ | [2] |
| Refractive Index | 1.687 | [2] |
| Purity | 95% - 96%+ | [1] |
| Canonical SMILES | ClC1=NC=NC2=C1C1=C(CCCC1)S2 | |
| InChI | InChI=1S/C10H9ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2 | [1] |
| InChI Key | PRNJDUCSVXTOTN-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of the 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core is a key step in the development of various therapeutic agents. The general synthetic route involves a multi-step process, which is outlined below.
Experimental Workflow: Synthesis of the Core Compound
Caption: General synthetic workflow for 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Detailed Methodologies
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This initial step typically involves the Gewald reaction.[3][4]
-
Reactants: Cyclohexanone, ethyl cyanoacetate, and elemental sulfur.
-
Catalyst/Solvent: A basic catalyst such as morpholine is used in a solvent like ethanol.
-
Procedure: The reactants are mixed and heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4(3H)-one
The amino-thiophene derivative from the first step is cyclized to form the pyrimidinone ring.[3][4]
-
Reactant: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Reagent: Formamide.
-
Procedure: The starting material is heated in an excess of formamide at high temperatures (e.g., 180°C) for several hours.[4] After cooling, the product precipitates upon the addition of water and is collected by filtration.[3]
Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
The final step is the chlorination of the pyrimidinone.[3][4]
-
Reactant: 5,6,7,8-Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4(3H)-one.
-
Reagents: Phosphorus oxychloride (POCl3) and a base such as pyridine.[3]
-
Procedure: The pyrimidinone is refluxed with POCl3 and pyridine.[3] After the reaction is complete, the excess POCl3 is removed, and the mixture is neutralized to precipitate the final product, which is then collected and purified.
Biological Activity and Therapeutic Potential of Derivatives
While 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine itself is primarily a synthetic intermediate, its derivatives have demonstrated a broad spectrum of significant biological activities. The chlorine atom at the 4-position is a key reactive site, allowing for nucleophilic substitution to generate diverse libraries of compounds.[7]
Summary of Derivative Activities
| Therapeutic Area | Target/Mechanism | Reference |
| Anticancer | Microtubule Depolymerization | [3] |
| Dual Topoisomerase I and II Inhibition | [8] | |
| Epidermal Growth Factor Receptor (EGFR) Inhibition | [9] | |
| Anti-inflammatory | Inhibition of NO, iNOS, COX-2, NF-κB, and MAPK signaling | [10][11] |
| Anti-plasmodial | Activity against P. falciparum | [4][12] |
| Autoimmune Diseases | RORγt Inhibition | [13] |
| Neurological Disorders | Potential as GSK-3 inhibitors | [5][14][15][16] |
Signaling Pathways of Derivatives
The diverse biological effects of the derivatives of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine are a result of their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Derivatives of this compound have been shown to exert anti-inflammatory effects by inhibiting key inflammatory pathways.
Caption: Inhibition of MAPK and NF-κB pathways by derivatives.
Anticancer Signaling via Topoisomerase Inhibition
Certain derivatives function as dual inhibitors of topoisomerase I and II, leading to cancer cell death.
Caption: Mechanism of dual topoisomerase inhibition by derivatives.
Conclusion
4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position make it an ideal starting point for the creation of novel therapeutic agents. The extensive research into its derivatives has revealed potent activities across a range of diseases, including cancer, inflammation, and infectious diseases, highlighting the significant potential of this chemical core in future drug discovery and development efforts.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine40493-18-3,Purity95%_OTAVA Ltd [molbase.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CAS#:4506-71-2 | ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE | Chemsrc [chemsrc.com]
- 7. srinichem.com [srinichem.com]
- 8. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammat… [ouci.dntb.gov.ua]
- 12. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as inhibitors of full-length RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK/GSK-3 inhibitors as therapeutic agents for parenchymal renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 16. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Core Structure: A Technical Guide to Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated promising results as antitumor, anti-inflammatory, antimicrobial, and antimalarial agents.[1][2] This technical guide provides an in-depth overview of the structure elucidation of these compounds, focusing on spectroscopic analysis, experimental protocols, and the logical workflows involved in their characterization.
Spectroscopic and Biological Data Analysis
The structural confirmation of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives relies on a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula, while infrared (IR) spectroscopy indicates the presence of key functional groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is paramount for elucidating the detailed atomic connectivity and stereochemistry of the molecule. In some cases, single-crystal X-ray diffraction provides unequivocal proof of the three-dimensional structure.[3][4]
The biological evaluation of these compounds is crucial for identifying lead candidates for drug development. In vitro assays are commonly employed to determine the potency of these derivatives against various biological targets. For instance, their antitumor activities have been evaluated against a range of cancer cell lines, with IC50 values providing a quantitative measure of their efficacy.[1][5] Similarly, anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and various cytokines.[2][6]
Table 1: Spectroscopic Data for Representative Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
| Compound ID | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-MS (m/z) | Reference |
| A2 | C₁₅H₁₃N₃OS | 8.82 (d, J = 3.6 Hz, 1H), 8.50 (d, J = 7.8 Hz, 1H), 7.84 (t, J = 7.8 Hz, 1H), 7.43 (m, 1H), 5.85 (s, 1H), 2.98 (t, J = 12.6 Hz, 2H), 2.85 (t, J = 5.4 Hz, 2H), 1.95 (m, 4H) | 163.58, 158.08, 149.00, 148.72, 148.21, 137.61, 134.92, 132.26, 126.06, 123.40, 121.90, 25.77, 25.51, 23.11, 22.38 | 284.2 [M+1]⁺ | [7] |
| A4 | C₁₆H₁₄N₂O₂S | 12.21 (s, 1H), 10.28 (s, 1H), 7.98 (d, J = 9.0 Hz, 2H), 6.86 (d, J = 9.0 Hz, 2H), 2.88 (t, J = 6.0 Hz, 2H), 2.71 (t, J = 6.0 Hz, 2H), 1.77 (m, 4H) | 163.34, 158.67, 157.96, 145.73, 137.40, 130.72, 127.54, 127.33, 116.47, 114.64, 26.07, 25.69, 22.71, 22.68 | 298.9 [M+1]⁺ | [7] |
| B6 | C₁₈H₁₄F₃N₃OS | 10.17 (s, 1H), 8.24 (s, 1H), 8.15 (m, 2H), 7.77 (t, J = 7.8 Hz, 1H), 7.71 (m, 1H), 3.04 (t, J = 6.0 Hz, 2H), 2.81 (t, J = 6.0 Hz, 2H), 1.91 (m, 4H) | 160.36, 159.26, 156.51, 145.56, 135.08, 132.56, 132.29, 131.57, 131.48, 127.90, 126.18, 124.86, 123.51, 25.91, 25.47, 22.98, 22.34 | 378.1 [M+1]⁺ | [7] |
| B7 | C₂₁H₁₇N₃OS | 9.71 (s, 1H), 8.28 (s, 1H), 8.15 (s, 1H), 8.09 (dd, J₁ = 8.4 Hz, J₂ = 1.2 Hz, 1H), 7.91 (d, J = 8.4 Hz, 2H), 7.88 (d, J = 7.8 Hz, 1H), 7.60–7.53 (m, 2H), 3.06 (t, J = 6.0 Hz, 2H), 2.80 (t, J = 6.0 Hz, 2H), 1.93 (m, 4H) | 163.85, 160.54, 156.61, 145.43, 135.45, 134.96, 133.10, 132.27, 130.86, 129.02, 128.14, 126.99, 123.48, 122.88, 25.87, 25.47, 22.99, 22.40 | 360.2 [M+1]⁺ | [7] |
Table 2: Biological Activity of Selected Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| 3g | FGFR1 | Inhibition Assay | 7.7 (H460), 18.9 (A549), 13.3 (U251) | [1] |
| F4 | P. falciparum (W2 strain) | Anti-plasmodial Assay | 0.75 | [4] |
| F16 | P. falciparum (W2 strain) | Anti-plasmodial Assay | 0.74 | [4] |
| A6 | Inflammation | Rat Paw Swelling | Similar to Indomethacin | [2][6] |
| 4a | C. albicans | Antimicrobial Assay | MIC = 31.25 µg/ml | [8] |
| 10b | C. albicans | Antimicrobial Assay | MIC = 31.25 µg/ml | [8] |
Experimental Protocols
The synthesis of the tetrahydrobenzothieno[2,3-d]pyrimidine core is often achieved through the versatile Gewald reaction.[1][9] This multi-component reaction provides a straightforward route to highly functionalized thiophenes, which can then be cyclized to form the desired pyrimidine ring. Subsequent modifications at various positions of the scaffold allow for the generation of a diverse library of derivatives.
General Synthesis of 4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine (Compound 4 in Scheme 1 of reference[4])
-
Synthesis of 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (2): Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1) is heated with an excess of formamide at 180 °C to yield the cyclized pyrimidinone product.[3][9]
-
Synthesis of 4-chloro-5,6,7,8-tetrahydrobenzo[6]thieno[2,3-d]pyrimidine (3): Compound 2 is refluxed in phosphorus oxychloride (POCl₃) to afford the chloro derivative.[9]
-
Synthesis of 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[6]thieno[2,3-d]pyrimidine (4): Compound 3 is reacted with anhydrous piperazine in methanol to yield the final product.
Characterization Methods
-
Melting Point: Determined using an open capillary method and are uncorrected.
-
Thin Layer Chromatography (TLC): Performed on silica gel plates to monitor the progress of the reaction.
-
Infrared (IR) Spectroscopy: Spectra are recorded on a FT-IR spectrometer using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at frequencies such as 600 MHz, using deuterated solvents like CDCl₃ or DMSO-d₆.[2][7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Electron spray ionization (ESI) mass spectra are obtained on a mass spectrometer.[2][7]
-
Single-Crystal X-ray Diffraction: Suitable single crystals are grown, and data is collected on a diffractometer. The structure is solved and refined using appropriate software packages.[3][4]
Visualizing the Workflow
The process of synthesizing and elucidating the structure of these derivatives can be visualized as a logical workflow. This begins with the initial synthesis, followed by purification and a series of analytical techniques to confirm the structure and assess purity.
Caption: Synthetic and analytical workflow for tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.
The signaling pathways inhibited by these compounds, such as the NF-κB and MAPK pathways in the context of anti-inflammatory activity, can also be visualized to better understand their mechanism of action.[2][6]
Caption: Mechanism of anti-inflammatory action of select derivatives.
This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold. The provided data and protocols offer a starting point for the synthesis, characterization, and evaluation of new and more potent derivatives.
References
- 1. Synthesis and Evaluation of Biological and Antitumor Activities of Tetrahydrobenzothieno[2,3-d]Pyrimidine Derivatives as Novel Inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Characterization and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives asEpidermal Growth Factor Receptor Inhibitors [crcu.jlu.edu.cn]
- 6. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Gewald Reaction: A Powerful Tool for the Synthesis of Thieno[2,3-d]pyrimidines for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its structural resemblance to the purine base adenine allows it to function as a bioisostere, interacting with a wide range of biological targets.[1][2] Notably, derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, making them highly valuable in the development of anticancer therapeutics.[3][4] The Gewald reaction, a versatile and efficient multicomponent reaction, provides a cornerstone for the synthesis of these important compounds by enabling the construction of the crucial 2-aminothiophene intermediate.[5][6] This guide offers a comprehensive overview of the Gewald reaction in the context of thieno[2,3-d]pyrimidine synthesis, complete with detailed experimental protocols, quantitative data, and graphical representations of relevant biological pathways.
The Synthetic Pathway: From Gewald Reaction to Thieno[2,3-d]pyrimidine Core
The synthesis of the thieno[2,3-d]pyrimidine core is a two-stage process that begins with the Gewald reaction to form a polysubstituted 2-aminothiophene. This intermediate is then cyclized to construct the fused pyrimidine ring.
Stage 1: The Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a basic catalyst.[6][7] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[7] This reaction is highly valued for its operational simplicity and the ready availability of starting materials.[8]
A typical workflow for the Gewald reaction followed by cyclization is depicted below:
Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative thieno[2,3-d]pyrimidine, starting from the Gewald reaction.
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[5]
This protocol details the synthesis of a common 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[5]
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[5]
-
Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[5]
-
Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.[5]
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.[5]
-
The crude product can be further purified by recrystallization from ethanol to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[5]
Protocol 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidin-4(3H)-one[5]
This protocol describes the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[5]
-
Add an excess of formamide (20 mL).[5]
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[5]
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.[5]
-
Collect the resulting solid precipitate by filtration to obtain the thieno[2,3-d]pyrimidine product.[5]
Alternative Cyclization Methods:
-
With Urea: A mixture of a methyl 2-aminothiophene-3-carboxylate and urea can be heated at 200°C for 2 hours to yield the corresponding thieno[2,3-d]pyrimidine-2,4-diol.[1]
-
Dimroth Rearrangement: The 2-aminothiophene-3-carbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with various anilines, often under microwave irradiation, to produce N-aryl-thieno[2,3-d]pyrimidin-4-amines.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various 2-aminothiophene intermediates via the Gewald reaction and their subsequent conversion to thieno[2,3-d]pyrimidines, along with their biological activities.
Table 1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| Entry | Intermediate | Cyclization Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine | - | - | [11] |
| 2 | N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | N-(2-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 83 | 205.3-206.8 | [9] |
| 3 | N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | N-(3-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 59 | 130.0-131.2 | [9] |
| 4 | N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 41 | 219.8-221.4 | [9] |
Table 2: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ | Target Cell Line(s) | IC₅₀ (Cell-based) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 µM | HCT-116, HepG2 | 2.80 ± 0.16 µM, 4.10 ± 0.45 µM | [12] |
| 8b | VEGFR-2 | 73 nM | PC3, HepG2 | 16.35 µM, 8.24 µM | [3][13] |
| 8e | VEGFR-2 | 3.9 nM | - | - | [7] |
| 18 | VEGFR-2 | 0.084 µM | MCF-7, HepG2 | 10.17 µM, 24.47 µM | [4] |
| 17a | FLT3 D835Y | - | MV4-11, THP1 | - | [14] |
| Compound l | - | - | MDA-MB-231 | 27.6 µM | [9] |
| IIIa | - | - | MCF-7, HepG2 | 2.01 µmol/L, 2.44 µmol/L | [11] |
| IIIc | - | - | MCF-7, HepG2 | 1.44 µmol/L, 1.47 µmol/L | [11] |
Application in Drug Development: Targeting Kinase Signaling Pathways
Thieno[2,3-d]pyrimidines have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Thieno[2,3-d]pyrimidine derivatives have been designed to inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[4][7]
Caption: Inhibition of the VEGFR-2 signaling pathway.
FLT3 Signaling Pathway
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation and are found in a significant portion of acute myeloid leukemia (AML) cases, correlating with a poor prognosis.[11][14] Thieno[2,3-d]pyrimidines have been developed as potent inhibitors of both wild-type and mutated FLT3, offering a promising therapeutic strategy for AML.[14][15]
References
- 1. ijacskros.com [ijacskros.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine-based FLT3 inhibitors as anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Biological Profile of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the spectroscopic data, synthesis, and potential mechanisms of action for the heterocyclic compound 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Spectroscopic Data
1.1. Mass Spectrometry (MS)
The expected mass spectrum of the title compound would be characterized by its molecular ion peak.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂S | [1] |
| Molecular Weight | 224.71 g/mol | [1] |
| Expected m/z | ||
| [M]+ | 224.02 | |
| [M+H]+ | 225.03 | |
| [M+2]+ (³⁷Cl isotope) | 226.02 |
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of reported data for similar thienopyrimidine scaffolds.[2]
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 | Singlet | - |
| H-5, H-8 | ~2.8 - 3.0 | Multiplet | - |
| H-6, H-7 | ~1.8 - 2.0 | Multiplet | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-4 | ~158 |
| C-4a | ~130 |
| C-5 | ~25 |
| C-6 | ~22 |
| C-7 | ~22 |
| C-8 | ~26 |
| C-8a | ~135 |
| C-9a | ~155 |
Experimental Protocols
2.1. Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
The synthesis of the title compound is typically achieved through a two-step process starting from the corresponding pyrimidinone.[2]
-
Step 1: Synthesis of 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is reacted with an excess of formamide.
-
The reaction mixture is heated at high temperatures (e.g., 180 °C) for several hours.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
-
Step 2: Chlorination to 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine:
-
The pyrimidinone from Step 1 is refluxed in phosphorus oxychloride (POCl₃).
-
The reaction is typically carried out for a few hours.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized to precipitate the crude product.
-
The product can be purified by recrystallization or column chromatography.
-
2.2. NMR and Mass Spectrometry Analysis
The following are general procedures for acquiring NMR and MS data for thienopyrimidine derivatives, as described in the literature.[2][3]
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Mass Spectrometry:
-
Mass spectra are typically acquired using an electrospray ionization (ESI) source.
-
The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
-
Biological Activity and Potential Mechanisms of Action
While the specific biological activity of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is not extensively detailed, derivatives of the 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine scaffold have been reported to exhibit a range of biological activities, suggesting several potential mechanisms of action.
-
Microtubule Targeting: Certain derivatives have shown potent antiproliferative effects by targeting the colchicine binding site on tubulin, leading to microtubule depolymerization and cell cycle arrest.[4][5]
-
Topoisomerase Inhibition: Some substituted analogs have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.[6]
-
Anti-inflammatory Activity: The thienopyrimidine core is also found in compounds with anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[7]
Visualizations
4.1. Synthesis Workflow
Caption: Synthetic route to the target compound.
4.2. Proposed Mechanism of Action: Microtubule Depolymerization
Caption: Inhibition of microtubule polymerization.
4.3. Proposed Mechanism of Action: Topoisomerase Inhibition
Caption: Dual inhibition of topoisomerases.
References
- 1. chemscene.com [chemscene.com]
- 2. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Thienopyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a fused heterocyclic system isosteric to the purine core of nucleic acids, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This versatility has propelled thienopyrimidine derivatives into clinical trials and has resulted in approved drugs for a range of therapeutic areas, including oncology, infectious diseases, and hormonal disorders.[1][3] This technical guide provides a comprehensive overview of the thienopyrimidine core, detailing its synthesis, biological activities, and clinical significance, with a focus on quantitative data and experimental methodologies.
Chemical Landscape and Isomerism
The thienopyrimidine scaffold is characterized by a thiophene ring fused to a pyrimidine ring. This fusion can occur in three distinct isomeric forms, each presenting unique electronic and steric properties for drug design:
-
Thieno[2,3-d]pyrimidine: The most extensively studied isomer, forming the core of numerous bioactive compounds.[1][4]
-
Thieno[3,2-d]pyrimidine: Another well-explored isomer with a distinct arrangement of nitrogen and sulfur atoms.[1]
-
Thieno[3,4-d]pyrimidine: The least common, but still pharmacologically relevant, isomer.[1]
The structural similarity of these scaffolds to endogenous purines, such as adenine and guanine, allows them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[2][5]
Synthetic Strategies
The synthesis of thienopyrimidine derivatives can be broadly categorized into two main approaches: construction of the pyrimidine ring onto a pre-existing thiophene or, conversely, formation of the thiophene ring on a pyrimidine template.[6] A common and versatile method for the synthesis of the prevalent thieno[2,3-d]pyrimidine core is the Gewald reaction.
General Experimental Protocol: Gewald Aminothiophene Synthesis and Cyclization
A widely employed synthetic route to access 2-aminothiophene-3-carbonitriles, key intermediates for thieno[2,3-d]pyrimidines, is the Gewald reaction. This is often followed by cyclization to form the fused pyrimidine ring.
Step 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (Gewald Reaction)
-
To a solution of an appropriate ketone or aldehyde and malononitrile in ethanol, add elemental sulfur and a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the reaction mixture to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene-3-carbonitrile intermediate.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Ring
-
A mixture of the 2-aminothiophene-3-carbonitrile intermediate and formamide (or another suitable cyclizing agent like triethyl orthoformate) is heated at reflux (typically 150-180 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to afford the desired thieno[2,3-d]pyrimidine derivative.
Pharmacological Activities and Quantitative Data
Thienopyrimidine derivatives have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.
Anticancer Activity
The thienopyrimidine scaffold is a prominent feature in the design of anticancer agents, particularly as kinase inhibitors.[3]
Table 1: Anticancer Activity of Selected Thienopyrimidine Derivatives
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Olmutinib (HM61713) | EGFR (T790M mutant) | H1975 (EGFR L858R/T790M) | 0.01 | [7] |
| HCC827 (EGFR del19) | 0.0092 | [7] | ||
| EGFR (Wild Type) | 2.225 | [7] | ||
| Compound 6j | Apoptosis, Oxidative Stress | HCT116 (Colon) | 0.6 - 1.2 | [2] |
| OV2008 (Ovarian) | 0.6 - 1.2 | [2] | ||
| A2780 (Ovarian) | 0.6 - 1.2 | [2] | ||
| Compound 10b | Cytotoxicity | MCF-7 (Breast) | 19.4 | [8] |
| Compound 10e | Cytotoxicity | MCF-7 (Breast) | 14.5 | [8] |
| Compound 2 | Antiproliferative | MCF-7 (Breast) | 0.013 | [9] |
| Compound 3 | Antiproliferative | MCF-7 (Breast) | 0.045 | [1] |
| Compound 4 | Antiproliferative | MCF-7 (Breast) | 0.11 | [1] |
| Compound 11n | Cytotoxicity | MCF-7 (Breast) | 2.81 - 29.6 (µg/mL) | [10] |
| PC-3 (Prostate) | 2.81 - 29.6 (µg/mL) | [10] | ||
| HEPG-2 (Liver) | 2.81 - 29.6 (µg/mL) | [10] | ||
| SW-480 (Colon) | 2.81 - 29.6 (µg/mL) | [10] |
GnRH Receptor Antagonism
Relugolix, an orally active thieno[2,3-d]pyrimidine derivative, is a potent gonadotropin-releasing hormone (GnRH) receptor antagonist.[11][12] It is approved for the treatment of prostate cancer and uterine fibroids.[12][13]
Table 2: Pharmacological Data for Relugolix
| Parameter | Value | Reference |
| Mechanism of Action | GnRH Receptor Antagonist | [12] |
| IC50 (GnRHR) | 0.12 nM | [11] |
| Effect on Testosterone (Men) | Reduction to < 20 ng/dL | [11] |
| Effect on Estradiol (Women) | Suppression to < 20 pg/mL | [11] |
| Plasma Protein Binding | 68-71% | [11] |
| Elimination Half-life | 36-65 hours | [11] |
Other Biological Activities
Thienopyrimidine derivatives have also been investigated for a variety of other therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents.[1][4]
Signaling Pathways and Mechanisms of Action
The diverse biological effects of thienopyrimidines stem from their ability to modulate key signaling pathways.
EGFR Inhibition Pathway
Thienopyrimidine-based EGFR inhibitors, such as Olmutinib, target the epidermal growth factor receptor, a key player in cell proliferation and survival.[14] Olmutinib is particularly effective against mutant forms of EGFR, including the T790M resistance mutation.[15] By irreversibly binding to a cysteine residue in the ATP-binding pocket of the kinase domain, it blocks downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to apoptosis of cancer cells.[16]
GnRH Receptor Antagonism Pathway
Relugolix acts by competitively blocking the GnRH receptor in the pituitary gland.[12] This prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of testosterone in men and estrogen in women.[11][12] This mechanism is central to its efficacy in hormone-sensitive cancers and disorders.
Experimental Workflows
Typical Workflow for Synthesis and In Vitro Evaluation of Thienopyrimidine Anticancer Agents
The development of novel thienopyrimidine-based anticancer agents generally follows a structured workflow from chemical synthesis to biological evaluation.
Detailed Protocol: In Vitro Antiproliferative MTT Assay
Objective: To determine the concentration of a thienopyrimidine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thienopyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thienopyrimidine compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Conclusion and Future Perspectives
The thienopyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in targeting a range of diseases, exemplified by approved drugs like Relugolix and Olmutinib, underscores its therapeutic potential.[1][11][17] Future efforts will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of computational methods to guide the design of next-generation thienopyrimidine-based drugs. The versatility of this scaffold ensures its continued importance in the quest for new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relugolix - Wikipedia [en.wikipedia.org]
- 12. Relugolix | C29H27F2N7O5S | CID 10348973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Olmutinib - Wikipedia [en.wikipedia.org]
- 15. olmutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. ClinPGx [clinpgx.org]
- 17. Olmutinib | C26H26N6O2S | CID 54758501 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: A Technical Guide to the Discovery and Evolution of Benzothieno[2,3-d]pyrimidines
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and evolution of benzothieno[2,3-d]pyrimidine compounds has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the core structure that has become a cornerstone in medicinal chemistry, particularly in the pursuit of novel therapeutic agents.
The benzothieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention for its diverse pharmacological activities. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to the development of potent inhibitors for various enzymes and receptors implicated in numerous diseases. This guide traces the journey of this remarkable molecule from its initial synthesis to its current status as a privileged scaffold in drug discovery.
Discovery and Historical Milestones
The journey of thieno[2,3-d]pyrimidines began with early explorations into fused heterocyclic systems. A pivotal moment in the history of this scaffold was the first reported synthesis, which involved the ring transformation of a thieno[2,3-d][1][2]oxazine-2,4-dione. This initial breakthrough paved the way for more extensive investigations into the synthesis and properties of this novel class of compounds.
However, the full potential of thieno[2,3-d]pyrimidines was unlocked with the advent of the Gewald reaction . This robust and versatile multi-component reaction provides an efficient route to highly functionalized 2-aminothiophenes, which serve as the key precursors for the construction of the thieno[2,3-d]pyrimidine core. The development of the Gewald reaction was a watershed moment, enabling the synthesis of a vast library of derivatives and accelerating the exploration of their biological activities.
Over the decades, research into benzothieno[2,3-d]pyrimidines has evolved significantly. Initial studies focused on their fundamental chemistry and synthesis. This was followed by the discovery of their broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and central nervous system activities. More recently, the focus has shifted towards their remarkable potential as anticancer agents, with numerous derivatives demonstrating potent inhibition of key signaling pathways involved in tumor growth and proliferation.
Synthetic Strategies: From Classic Reactions to Modern Innovations
The synthesis of the benzothieno[2,3-d]pyrimidine core predominantly relies on a two-step process: the formation of a 2-aminobenzothiophene precursor followed by the construction of the fused pyrimidine ring.
Step 1: The Gewald Reaction for 2-Aminobenzothiophene Synthesis
The Gewald reaction remains the most widely employed method for the synthesis of the crucial 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate. This one-pot synthesis involves the condensation of a cyclic ketone (such as cyclohexanone), an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a basic catalyst.
Step 2: Cyclization to the Benzothieno[2,3-d]pyrimidine Core
The 2-aminobenzothiophene intermediate can be cyclized into the benzothieno[2,3-d]pyrimidine system through various methods. A common approach involves heating the precursor with formamide or a mixture of formic acid and formamide. This reaction proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final bicyclic structure. Another strategy involves the use of urea to introduce the C2 and N3 atoms of the pyrimidine ring, leading to the formation of 2,4-dihydroxy derivatives.
Therapeutic Applications and Key Signaling Pathways
The therapeutic potential of benzothieno[2,3-d]pyrimidine derivatives has been extensively explored, with a primary focus on oncology. These compounds have been shown to inhibit several key kinases involved in cancer cell signaling pathways.
VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several benzothieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[1] By blocking the ATP-binding site of the kinase, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor angiogenesis.
EGFR and PI3K/Akt/mTOR Pathway Modulation
The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are frequently dysregulated in various cancers, promoting cell survival and proliferation. Benzothieno[2,3-d]pyrimidines have emerged as effective inhibitors of these pathways. By targeting EGFR and key components of the PI3K pathway, these compounds can induce apoptosis and inhibit the growth of cancer cells.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro activities of representative benzothieno[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases.
Table 1: Anticancer Activity of Benzothieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 17f | HCT-116 | 2.80 ± 0.16 | [1] |
| HepG2 | 4.10 ± 0.45 | [1] | |
| 5b | A549 | 17.79 | [4] |
| MCF-7 | 22.66 | [4] | |
| 5f | A549 | 17.46 | [4] |
| MCF-7 | 21.40 | [4] | |
| 2a | A549 | 13.40 | [5] |
| 4d | PC3 | 14.13 | [5] |
Table 2: Kinase Inhibitory Activity of Benzothieno[2,3-d]pyrimidine Derivatives
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| 17f | VEGFR-2 | 230 | [1] |
| 5b | EGFR (wild-type) | 37.19 | [4] |
| EGFR (T790M mutant) | 204.10 | [4] | |
| VIb | PI3Kβ (% inhibition @ 10 µM) | 72% | [3] |
| PI3Kγ (% inhibition @ 10 µM) | 84% | [3] |
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)[6]
To a mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol) in ethanol (20 mL), a catalytic amount of a suitable base such as triethylamine or morpholine (2 mmol) is added. The reaction mixture is then heated at reflux or stirred at room temperature, and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
General Procedure for the Synthesis of 5,6,7,8-Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidin-4(3H)-one[6]
A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (10 mmol) and an excess of formamide (20 mL) is heated at reflux for 2-4 hours. After cooling, the precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the desired 5,6,7,8-tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidin-4(3H)-one.
In Vitro Kinase Assay[1]
The inhibitory activity of the compounds against the target kinase (e.g., VEGFR-2) is determined using a kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The test compounds are incubated with the kinase, substrate, and ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method. The IC₅₀ values are calculated from the dose-response curves.
Cell Proliferation Assay (MTT Assay)[1]
Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells will reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are then calculated.
Conclusion and Future Outlook
The benzothieno[2,3-d]pyrimidine core has proven to be a remarkably versatile scaffold in medicinal chemistry. From its initial discovery to its current status as a privileged structure in drug development, its journey highlights the power of synthetic chemistry in creating novel therapeutic agents. The continued exploration of this scaffold, driven by a deeper understanding of its structure-activity relationships and its interactions with biological targets, holds immense promise for the discovery of next-generation drugs to combat a range of diseases, particularly cancer. Future research will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel therapeutic applications for this ever-evolving class of compounds.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula C10H9ClN2S analysis
For Researchers, Scientists, and Drug Development Professionals
Analysis of the Thiazole Derivative: 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine
Introduction:
The molecular formula C10H9ClN2S corresponds to the compound 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine . This molecule belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The structural features of this compound, including the substituted phenyl ring and the aminothiazole core, suggest its potential for diverse pharmacological activities. This technical guide provides a comprehensive analysis of its synthesis, potential biological activities, and relevant experimental protocols, compiled from available scientific literature.
Physicochemical and Spectroscopic Data
While specific experimental data for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is not extensively detailed in publicly available literature, predicted data and characteristics of analogous compounds provide valuable insights.
| Property | Predicted Value/Information |
| Molecular Weight | 224.71 g/mol |
| Monoisotopic Mass | 224.01750 Da |
| SMILES | CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl |
| InChI | InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]+ | 225.0248 |
| [M+Na]+ | 247.0067 |
| [M-H]- | 223.0103 |
Synthesis
The most probable synthetic route for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is the Hantzsch thiazole synthesis . This well-established method involves the condensation of an α-haloketone with a thioamide.[1][2]
Logical Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 1-(4-chlorophenyl)-1-chloropropan-2-one and thiourea as the starting materials.
Caption: Retrosynthetic analysis for C10H9ClN2S.
Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)
This protocol is a generalized procedure based on the Hantzsch synthesis for analogous 2-aminothiazoles and may require optimization for the specific synthesis of 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine.[2]
Materials:
-
1-(4-chlorophenyl)-1-chloropropan-2-one
-
Thiourea
-
Absolute Ethanol
-
Sodium bicarbonate solution (5%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-chlorophenyl)-1-chloropropan-2-one (1 equivalent) in absolute ethanol.
-
Add thiourea (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold deionized water to precipitate the crude product.
-
Neutralize the solution with a 5% sodium bicarbonate solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General workflow for Hantzsch thiazole synthesis.
Potential Biological Activities
While specific biological data for 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is limited, the broader class of 4-aryl-2-aminothiazoles has demonstrated a wide range of pharmacological activities.
Antimicrobial Activity
Thiazole derivatives are known for their antibacterial and antifungal properties. A study on N-substituted derivatives of 4-(4-chlorophenyl)thiazol-2-amine showed promising activity against various bacterial and fungal strains.[1] For instance, certain derivatives exhibited significant zones of inhibition against Aspergillus flavus and Aspergillus niger.[1]
Experimental Protocol: Agar Well Diffusion Method (General)
This is a standard method for screening the antimicrobial activity of new compounds.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Sabouraud dextrose agar
-
Test compound solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Sterile petri dishes, cork borer
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.
-
Allow the agar to solidify.
-
Prepare a standardized inoculum of the test microorganism and spread it evenly over the agar surface.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well.
Anticancer Activity
Several studies have reported the anticancer potential of 4-(4-chlorophenyl)thiazole derivatives. For example, 4-(4-chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine has been synthesized and identified as a potent anticancer agent.[3] The cytotoxic effects of thiazole derivatives are often evaluated against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity (General)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line(s)
-
Complete cell culture medium
-
Test compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Recent studies have highlighted the potential of 4-(4-chlorophenyl)thiazol-2-amines as inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LO).[4] Some derivatives have shown potent 5-LO inhibition with IC50 values in the nanomolar range.[4]
Experimental Protocol: 5-Lipoxygenase Inhibition Assay (General)
This assay measures the ability of a compound to inhibit the activity of the 5-LO enzyme.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
Test compound solution
-
Buffer solution
-
Spectrophotometer
Procedure:
-
Pre-incubate the 5-LO enzyme with the test compound at various concentrations in a buffer solution.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Monitor the formation of the product (e.g., leukotrienes) by measuring the change in absorbance at a specific wavelength over time.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value.
Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the signaling pathways directly modulated by 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine. However, based on the activities of related compounds, potential mechanisms could involve the inhibition of key enzymes in inflammatory pathways (like 5-LO) or interference with signaling cascades crucial for cancer cell proliferation and survival.[4] Further research is required to elucidate the precise mechanism of action.
Caption: Potential mechanisms of action for C10H9ClN2S.
Conclusion
4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative with significant potential for further investigation in drug discovery and development. Its synthesis is accessible through the well-established Hantzsch reaction. Based on the biological activities of structurally similar compounds, it is a promising candidate for screening as an antimicrobial, anticancer, and anti-inflammatory agent. This technical guide provides a foundational understanding of this compound, offering detailed, albeit generalized, experimental protocols to facilitate future research. Further studies are warranted to determine its specific biological activities, quantitative efficacy, and underlying mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4-(4-Chlorophenyl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | Semantic Scholar [semanticscholar.org]
- 4. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Thienopyrimidine Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a heterocyclic ring system isosteric to purines, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary biological screening of thienopyrimidine libraries, complete with experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
I. Anticancer Activity Screening
Thienopyrimidine derivatives have been extensively investigated for their potential as anticancer agents, primarily as kinase inhibitors.[1][2] These compounds have shown efficacy against various cancer cell lines, including breast, colon, and liver cancer.[3][4][5]
Data Presentation: In Vitro Anticancer Activity of Thienopyrimidine Derivatives
The following tables summarize the cytotoxic activity of various thienopyrimidine derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell viability).
Table 1: Cytotoxic Activity against Breast Cancer Cell Lines (MCF-7)
| Compound | Modification | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9 | Thienopyrimidine with sulfanilamide at 3-position and thione at 2-position | 27.83 | Doxorubicin | 30.40 |
| 12 | Thienopyrimidine with sulfa-merazine at 3-position and thione at 2-position | 29.22 | Doxorubicin | 30.40 |
| 13 | Thienopyrimidine with sulfa-dimethoxazine at 3-position and thione at 2-position | 22.52 | Doxorubicin | 30.40 |
| 14 | Thienopyrimidine with sulfa-doxine at 3-position and thione at 2-position | 22.12 | Doxorubicin | 30.40 |
| 5f | 6,7,8,9-tetrahydro-5H-cyclohepta[5][6]thieno[2,3-d]pyrimidine derivative | More potent than Doxorubicin | Doxorubicin | 4.64-folds less potent |
| 8 | Acetamido derivative | - | - | - |
| 9a | - | 7.2 ± 1.9 | Doxorubicin | 8.43 ± 0.5 |
| 9b | 5-tert-butylisoxazolylamino thienopyrimidine | 16.26 ± 2.3 | Doxorubicin | 8.43 ± 0.5 |
| 11 | Phenylthioureidothiophene-3-carboxylate | 7.537 ± 0.07 | Doxorubicin | 8.43 ± 0.5 |
Data compiled from multiple sources.[4][7][8][9]
Table 2: Cytotoxic Activity against Colon and Liver Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 17c-i, 20b | HCT-116 (Colon) | Excellent Activity | Sorafenib | - |
| 17c-i, 20b | HepG2 (Liver) | Excellent Activity | Sorafenib | - |
| 26b | HCT-116 (Colon) | 2.80 ± 0.16 | Sorafenib | - |
| 26b | HepG2 (Liver) | 4.10 ± 0.45 | Sorafenib | - |
| 9a | HT-29 (Colon) | 1.21 ± 0.34 | Doxorubicin | 1.4 ± 1.16 |
| 9b | HT-29 (Colon) | 0.85 ± 0.16 | Doxorubicin | 1.4 ± 1.16 |
| 9a | HepG-2 (Liver) | 6.62 ± 0.7 | Doxorubicin | 13.915 ± 2.2 |
| 9b | HepG-2 (Liver) | 9.11 ± 0.3 | Doxorubicin | 13.915 ± 2.2 |
Data compiled from multiple sources.[3][9][10][11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[12]
Materials:
-
Thienopyrimidine compounds
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.[7][12]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Visualization: Kinase Inhibition Signaling Pathway
Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in tumor angiogenesis and cell proliferation, such as VEGFR-2 and EGFR.[2][3][8]
Caption: Thienopyrimidine inhibition of VEGFR-2 and EGFR signaling pathways.
II. Antimicrobial Activity Screening
Thienopyrimidine derivatives have also shown promise as antimicrobial agents against various bacterial and fungal strains.[6][14][15]
Data Presentation: Antimicrobial Activity of Thienopyrimidine Derivatives
The following table summarizes the antimicrobial activity of selected thienopyrimidine compounds, presented as the minimum inhibitory concentration (MIC) in µg/mL.
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Derivative 1 | 12.5 | 25 | 50 | 100 | 25 |
| Derivative 2 | 25 | 50 | 100 | >100 | 50 |
| Derivative 3 | 6.25 | 12.5 | 25 | 50 | 12.5 |
Note: The data presented here is illustrative and based on typical findings in the literature.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Materials:
-
Thienopyrimidine compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[18]
-
Serial Dilution: Perform serial two-fold dilutions of the thienopyrimidine compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Visualization: Antimicrobial Screening Workflow
The following diagram illustrates a typical workflow for screening a library of thienopyrimidine compounds for antimicrobial activity.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. acgpubs.org [acgpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine and its derivatives in anticancer research. This document details their mechanisms of action, provides quantitative data on their efficacy, and outlines detailed protocols for their evaluation.
Introduction
4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine serves as a crucial scaffold in the development of novel anticancer agents. Its derivatives have demonstrated potent activity against a range of cancer cell lines by targeting fundamental cellular processes, including DNA replication and cell division. The primary mechanisms of action identified for this class of compounds are dual inhibition of topoisomerase I and II, disruption of microtubule dynamics, and inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling.
Data Presentation
The anticancer activity of various 4-substituted-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives has been evaluated across multiple cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for representative compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | GI50 (nM) | Reference |
| 7t | MCF-7 (Breast) | Cytotoxicity | 7.45 ± 0.26 | - | [3] |
| 7b | MCF-7 (Breast) | Cytotoxicity | 8.80 ± 0.08 | - | [3] |
| Compound 4 | MDA-MB-435 (Melanoma) | Antiproliferative | 0.009 | - | [4] |
| Compound 5 | MDA-MB-435 (Melanoma) | Antiproliferative | < 0.04 | - | [4] |
| Compound 7 | MDA-MB-435 (Melanoma) | Antiproliferative | < 0.04 | - | [4] |
| Compound 4 | NCI-60 Panel (Various) | Antiproliferative | - | ~10 | [4] |
| Compound 11n | MCF-7 (Breast) | Cytotoxicity | 2.81 (µg/mL) | - | [5] |
| Compound 11n | PC-3 (Prostate) | Cytotoxicity | > 29.6 (µg/mL) | - | [5] |
| Compound 11n | HEPG-2 (Liver) | Cytotoxicity | 4.23 (µg/mL) | - | [5] |
| Compound 11n | SW-480 (Colon) | Cytotoxicity | 6.55 (µg/mL) | - | [5] |
| Compound 11n | HUVEC (Endothelial) | Cytotoxicity | 3.11 (µg/mL) | - | [5] |
| Thieno[2,3-d]pyrimidine 21e | VEGFR-2 Kinase | Kinase Inhibition | 0.021 | - | [6] |
| Thieno[2,3-d]pyrimidine 21b | VEGFR-2 Kinase | Kinase Inhibition | 0.0334 | - | [6] |
Signaling Pathways and Mechanisms of Action
Derivatives of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine exert their anticancer effects through multiple signaling pathways.
Dual Topoisomerase I and II Inhibition
Certain derivatives act as dual inhibitors of topoisomerase I and II, enzymes critical for resolving DNA topological problems during replication and transcription.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, triggering a DNA damage response that can culminate in cell cycle arrest and apoptosis.[1][7]
References
- 1. Recent advances in the development of dual topoisomerase I and II inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SNAr Reactions on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) reaction on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. This versatile reaction is crucial for the synthesis of a wide array of biologically active molecules, making this protocol essential for drug discovery and medicinal chemistry applications.
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is a key structural motif in many compounds investigated for various therapeutic areas, including cancer and inflammatory diseases.[1][2] The SNAr reaction at the 4-position of the pyrimidine ring is a powerful method for introducing diverse functional groups, thereby enabling the exploration of the chemical space and the optimization of pharmacological properties. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.
General Reaction Scheme
The SNAr reaction on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine typically proceeds by treating the chloro derivative with a suitable nucleophile, often in the presence of a solvent and sometimes a base, to yield the corresponding 4-substituted product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the SNAr reaction on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with different amine nucleophiles.
| Nucleophile | Solvent | Base | Conditions | Time | Yield (%) | Reference |
| Aniline Derivatives | Isopropanol or Toluene | N/A | Reflux | Not Specified | 68-75% | [3] |
| Anhydrous Piperazine | Methanol | N/A | Not Specified | Not Specified | Not Specified | [4] |
| Various Amines | Ethanol | N/A | Reflux | 24 hrs | Not Specified | [5] |
| Various Amines | DMF | N/A | Microwave | Not Specified | High Yields | [6] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the SNAr reaction protocol described below.
Experimental Protocols
This section provides a detailed, generalized protocol for the SNAr reaction on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with amine nucleophiles. The specific conditions may require optimization based on the reactivity of the nucleophile.
Materials and Equipment:
-
4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (starting material)
-
Amine nucleophile (e.g., substituted anilines, piperazine)
-
Anhydrous solvent (e.g., isopropanol, toluene, DMF, ethanol)[3][5][6]
-
Base (optional, e.g., triethylamine, DIPEA)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Condenser (for reflux)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing system
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: To a dry round-bottom flask or microwave vial under an inert atmosphere, add 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (1.0 eq.).
-
Solvent and Nucleophile Addition: Add the chosen anhydrous solvent (e.g., isopropanol, DMF) to dissolve or suspend the starting material. Then, add the amine nucleophile (1.1-1.5 eq.).
-
Base Addition (if necessary): If the reaction requires a base to neutralize any generated acid or to deprotonate the nucleophile, add a non-nucleophilic base like triethylamine or DIPEA (1.5-2.0 eq.). For many amine nucleophiles, a base may not be necessary.
-
Reaction:
-
Monitoring: Monitor the progress of the reaction periodically by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid product precipitates, it may be isolated by filtration.
-
Otherwise, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-substituted-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivative.[1][4]
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.[4]
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Phosphorus oxychloride (POCl₃), which is used to synthesize the starting material, is highly corrosive and reacts violently with water. Handle with extreme caution.[3][4]
-
Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as inhibitors of full-length RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tetrahydrobenzothieno[2,3-d]pyrimidines as RORγt Inhibitors
Introduction
The Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor transcription factor that serves as the master regulator for the differentiation of T helper 17 (Th17) cells.[1][2] Th17 cells are crucial for host defense against certain pathogens but are also major effectors in the pathology of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][4] By producing pro-inflammatory cytokines like Interleukin-17A (IL-17A) and IL-17F, dysregulated Th17 cells drive tissue inflammation.[3] Consequently, inhibiting RORγt activity to suppress the Th17 pathway has emerged as a promising therapeutic strategy.[5]
The 5,6,7,8-tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine scaffold has been identified as a promising chemical starting point for the development of potent and selective RORγt inhibitors.[4][7] These compounds have been shown to effectively modulate RORγt activity, inhibit Th17 cell differentiation, and reduce the production of pathogenic cytokines.[2][4] Some derivatives have also been found to bind to the hinge domain of RORγt, offering a potential mechanism for specific inhibition of Th17-related activities without affecting other RORγt functions like lymph-node genesis.[4][8][9]
This document provides an overview of the RORγt signaling pathway, a summary of the inhibitory activity of select compounds, and detailed protocols for key experiments to evaluate novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as RORγt inhibitors.
RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6).[10] This signaling cascade activates the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[10] Activated STAT3, along with other factors like IRF4 and c-Rel, promotes the expression of the RORC gene, which encodes RORγt.[10][11] RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, driving their transcription and committing the cell to the Th17 lineage.[3]
Data Presentation: Inhibitory Activity
Compounds based on the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have demonstrated potent RORγt inhibitory activity across various assays. The data below summarizes the performance of representative compounds from this class.
| Compound Class | Assay Type | Target | IC50 Value | Reference |
| 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene | TR-FRET Binding Assay | RORγt | 0.5 - 5 nM | [12] |
| Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine (cpd 1) | IL-17A Secretion (HUT78 cells) | RORγt | 60 nM | [13] |
| Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine (cpd 1) | Rat Th17 Polarization | RORγt | 330 nM | [13] |
| Tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidine (Lead Compound 28) | Th17 Cell Differentiation | RORγt | Potent Inhibition (IC50 not specified) | [4] |
Experimental Protocols
Herein are detailed protocols for the evaluation of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives as RORγt inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This biochemical assay quantitatively measures the ability of a test compound to displace a fluorescently labeled ligand from the RORγt ligand-binding domain (LBD), thus disrupting FRET.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP.
-
Prepare serial dilutions of the test tetrahydrobenzothieno[2,3-d]pyrimidine compound in 100% DMSO, followed by a final dilution into the assay buffer.
-
Prepare solutions of recombinant human RORγt-LBD, a fluorescent tracer (ligand), and a terbium-cryptate labeled antibody against the RORγt-LBD tag (e.g., His-tag).
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of the diluted test compound.
-
Add 5 µL of the RORγt-LBD solution.
-
Incubate for 20-30 minutes at room temperature to allow the compound to bind to the receptor.
-
Add 10 µL of a pre-mixed solution containing the fluorescent tracer and the labeled antibody.
-
Seal the plate and incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Determine the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Human Th17 Cell Differentiation Assay
This cell-based assay assesses the ability of a test compound to inhibit the differentiation of naive T cells into IL-17-producing Th17 cells.
Methodology:
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for naive CD4+ T cells (CD4+/CD45RA+) using a negative selection magnetic bead kit.
-
-
Cell Culture and Differentiation:
-
Plate the naive T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies for T cell activation.
-
Prepare culture medium containing Th17-polarizing cytokines: TGF-β, IL-6, and IL-23, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
Add serial dilutions of the test tetrahydrobenzothieno[2,3-d]pyrimidine compound to the appropriate wells. Include a DMSO vehicle control.
-
Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of IL-17A Production:
-
ELISA: On the final day, collect the cell culture supernatants. Measure the concentration of secreted IL-17A using a commercial ELISA kit according to the manufacturer's instructions.
-
Intracellular Flow Cytometry: For the final 4-6 hours of culture, restimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). After stimulation, harvest the cells, fix, permeabilize, and stain with a fluorescently labeled anti-IL-17A antibody. Analyze the percentage of IL-17A+ cells using a flow cytometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-17A production for each compound concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Protocol 3: RORγt Reporter Gene Assay
This assay utilizes a host cell line (e.g., Jurkat T cells) engineered to express a reporter gene (e.g., luciferase) under the control of a RORγt-responsive promoter.[2] Inhibition of RORγt activity results in a decreased reporter signal.
Methodology:
-
Cell Line Preparation:
-
Use a suitable T cell line, such as Jurkat cells.
-
Co-transfect the cells with a plasmid for constitutive expression of human RORγt and a reporter plasmid containing multiple copies of a RORE driving the expression of firefly luciferase. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Assay Procedure:
-
Plate the transfected Jurkat cells in a 96-well white, clear-bottom plate.
-
Add serial dilutions of the test tetrahydrobenzothieno[2,3-d]pyrimidine compound. Include a DMSO vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Measure reporter activity using a dual-luciferase reporter assay system. Add the firefly luciferase substrate and measure luminescence. Subsequently, add the quenching reagent and Renilla luciferase substrate and measure the second signal.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.
-
Calculate the percent inhibition of RORγt activity relative to the DMSO control.
-
Determine the IC50 value by plotting the normalized percent inhibition against the compound concentration. An MTT assay should be performed in parallel to rule out cytotoxicity.[2]
-
References
- 1. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives as inhibitors of full-length RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RORγt represses Th17 cell IL-10 production to maintain their pathogenicity in inducing intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative attenuates lupus nephritis with less effect to thymocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Thienopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thienopyrimidine derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Their therapeutic potential as anti-inflammatory agents stems from their ability to modulate key inflammatory pathways and mediators. This document provides a detailed experimental setup for evaluating the anti-inflammatory activity of novel thienopyrimidine compounds, encompassing both in vivo and in vitro models. The protocols outlined below are designed to assess the efficacy of these compounds and elucidate their potential mechanisms of action.
I. In Vivo Evaluation of Anti-inflammatory Activity
A widely used and well-established preclinical model to assess the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.[4][5]
Carrageenan-Induced Paw Edema in Rats
This model is effective for screening compounds that can inhibit the production of inflammatory mediators like prostaglandins.[6]
Experimental Protocol:
-
Animal Selection: Male Wistar rats (150-200g) are used for the study.
-
Grouping: Animals are divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose).
-
Standard Drug Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg, intraperitoneally).[7]
-
Test Groups: Receive different doses of the thienopyrimidine compound.
-
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[6][7]
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the right hind paw of each rat.[4][7]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| 1 | Vehicle (Control) | - | 0.85 ± 0.05 | - |
| 2 | Indomethacin (Standard) | 5 | 0.32 ± 0.03 | 62.35 |
| 3 | Thienopyrimidine Derivative A | 10 | 0.65 ± 0.04 | 23.53 |
| 4 | Thienopyrimidine Derivative A | 20 | 0.48 ± 0.03 | 43.53 |
| 5 | Thienopyrimidine Derivative B | 10 | 0.58 ± 0.05 | 31.76 |
| 6 | Thienopyrimidine Derivative B | 20 | 0.41 ± 0.04 | 51.76 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are crucial for screening compounds and understanding their cellular and molecular mechanisms of action.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay screens for compounds that can inhibit NO production in lipopolysaccharide (LPS)-activated macrophages.[8][9]
Experimental Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[8]
-
Compound Treatment: The cells are pre-treated with various concentrations of the thienopyrimidine compounds for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the control group) and incubating for another 24 hours.[8][10]
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8]
-
Briefly, 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[8]
Data Presentation:
| Compound | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| Control (no LPS) | - | 2.5 ± 0.3 | - | 100 |
| LPS only | - | 45.8 ± 2.1 | 0 | 98 ± 2.5 |
| Thienopyrimidine A | 10 | 32.1 ± 1.5 | 30.0 | 97 ± 3.1 |
| Thienopyrimidine A | 25 | 21.5 ± 1.2 | 53.1 | 95 ± 2.8 |
| Thienopyrimidine A | 50 | 12.3 ± 0.9 | 73.1 | 93 ± 3.5 |
| L-NAME (inhibitor) | 100 | 8.7 ± 0.6 | 81.0 | 96 ± 2.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Thienopyrimidine compounds can also be evaluated for their ability to inhibit the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay (steps 1-4).
-
Supernatant Collection: After the 24-hour incubation with LPS, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Cytometric Bead Array (CBA) assays, following the manufacturer's instructions.[11][12]
Data Presentation:
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | - | 50 ± 8 | 35 ± 6 |
| LPS only | - | 1250 ± 98 | 980 ± 75 |
| Thienopyrimidine A | 10 | 980 ± 72 | 750 ± 61 |
| Thienopyrimidine A | 25 | 620 ± 55 | 480 ± 42 |
| Thienopyrimidine A | 50 | 310 ± 28 | 240 ± 21 |
| Dexamethasone (Std) | 10 | 250 ± 22 | 190 ± 18 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
III. Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of thienopyrimidine compounds.
Caption: Experimental workflow for anti-inflammatory evaluation.
Key Inflammatory Signaling Pathways
Understanding the modulation of key signaling pathways is crucial for elucidating the mechanism of action of thienopyrimidines. The NF-κB and MAPK pathways are central to the inflammatory response.[13][14][15]
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of pro-inflammatory gene expression.[16][17][18]
Caption: NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation, controlling the production of inflammatory mediators.[19][20][21]
Caption: MAPK signaling pathway in inflammation.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. purformhealth.com [purformhealth.com]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cusabio.com [cusabio.com]
Application Notes and Protocols for Cell-based Assays of 4-Substituted Tetrahydrobenzothieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Substituted tetrahydrobenzothieno[2,3-d]pyrimidines represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities including anticancer and anti-inflammatory effects. This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy and mechanism of action of these compounds. The assays described herein are designed to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key signaling pathways.
Data Presentation
The following tables summarize the cytotoxic activity of exemplary 4-substituted tetrahydrobenzothieno[2,3-d]pyrimidine derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 4-Substituted Tetrahydrobenzothieno[2,3-d]pyrimidines against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 7b | MCF-7 (Breast) | 8.80 ± 0.08 | [1] |
| 7t | MCF-7 (Breast) | 7.45 ± 0.26 | [1] |
| F3 | A549 (Lung) | > 10 | [2][3] |
| F4 | A549 (Lung) | > 10 | [2][3] |
| F5 | A549 (Lung) | > 10 | [2][3] |
| F6 | A549 (Lung) | > 10 | [2][3] |
| F16 | A549 (Lung) | > 10 | [2][3] |
| F3 | HeLa (Cervical) | > 10 | [2][3] |
| F4 | HeLa (Cervical) | > 10 | [2][3] |
| F5 | HeLa (Cervical) | > 10 | [2][3] |
| F6 | HeLa (Cervical) | > 10 | [2][3] |
| F16 | HeLa (Cervical) | > 10 | [2][3] |
Table 2: Topoisomerase Inhibition
| Compound | Target | Activity | Reference |
| 7b | Topoisomerase I & II | Dual Inhibitor | [1] |
| 7t | Topoisomerase I & II | Dual Inhibitor (more potent than 7b) | [1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models for Testing Tetrahydrobenzothieno[2,3-d]pyrimidine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents. Several derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines in vitro. A critical next step in the preclinical evaluation of these compounds is the assessment of their anti-tumor efficacy and tolerability in in vivo models. Xenograft models, in which human cancer cells are implanted into immunocompromised mice, represent a foundational method for these studies.
This document provides detailed application notes and protocols for establishing and utilizing in vivo xenograft models to test the efficacy of tetrahydrobenzothieno[2,3-d]pyrimidine compounds. The primary mechanism of action for the lead compounds discussed is the inhibition of tubulin polymerization, making them potent microtubule-targeting agents.
Data Presentation: Efficacy of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives in Xenograft Models
Quantitative data from in vivo xenograft studies are summarized below. This table will be expanded as more data from preclinical studies of different derivatives become available.
| Compound ID | Cancer Cell Line | Xenograft Model | Dosing Regimen | Key Efficacy Readout | Outcome | Reference |
| Compound 4 | MDA-MB-435 (Melanoma) | Murine Subcutaneous | 75 mg/kg, intraperitoneally, 3 times a week | Tumor Volume | Statistically significant antitumor effects compared to control at day 14 (p = 0.0384) | [1] |
Mechanism of Action: Microtubule Depolymerization
Certain 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives function as microtubule targeting agents.[1] They exert their anti-cancer effects by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds induce a cell cycle blockade at the G2/M phase, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
Some thieno[2,3-d]pyrimidine derivatives, which are structurally related but not identical to the tetrahydrobenzo series, have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3][4][5][6] However, for the specific class of 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines highlighted in this protocol, the primary validated mechanism is the inhibition of tubulin polymerization.[1]
Below is a diagram illustrating the mechanism of action.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimalarial Agents from Tetrahydrobenzothieno[2,3-d]pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antimalarial agents derived from the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of key processes.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. The tetrahydrobenzothieno[2,3-d]pyrimidine scaffold has been identified as a promising starting point for the design of new antimalarial drugs.[1] Derivatives of this scaffold have demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[2][3] This document outlines the synthesis, in vitro and in vivo evaluation of these compounds.
Data Presentation
The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of representative tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.
Table 1: In Vitro Antiplasmodial Activity of Tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide Hybrids
| Compound | IC50 (nM) vs. 3D7 (CQ-sensitive) | IC50 (nM) vs. W2 (CQ-resistant) |
| A4 | Not Reported | 68.0 |
| A5 | Not Reported | 60.8 |
| A8 | Not Reported | 55.7 |
Table 2: In Vitro Antiplasmodial and Cytotoxicity Data for Tetrahydrobenzo[3]thieno[2,3-d]pyrimidine Derivatives
| Compound | IC50 (µM) vs. W2 (CQ-resistant) | CC50 (µM) vs. A549 (human lung cancer) | CC50 (µM) vs. HeLa (human cervical cancer) | Selectivity Index (SI) |
| F4 | 0.75 | >10 | >10 | >13.3 |
| F16 | 0.74 | >10 | >10 | >13.5 |
Experimental Protocols
Synthesis of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
A common synthetic route to generate derivatives of this scaffold involves a multi-step process, often culminating in a Petasis or SNAr reaction to introduce diversity.[1][5]
Protocol: Synthesis of 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine Intermediate
This protocol is based on synthetic schemes described in the literature.[1]
Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
To a solution of cyclohexanone, malononitrile, and elemental sulfur in ethanol, add a catalytic amount of a base (e.g., piperidine or morpholine).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield the product.
Step 2: Synthesis of 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one
-
Reflux the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in an excess of formic acid for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 3: Synthesis of 4-chloro-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine
-
Reflux the 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl
3) for a few hours. -
After the reaction is complete, carefully quench the excess POCl
3by slowly adding the reaction mixture to crushed ice. -
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
Step 4: Synthesis of 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine
-
Dissolve the 4-chloro-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine in a suitable solvent such as methanol or ethanol.
-
Add an excess of anhydrous piperazine to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired piperazine-substituted intermediate.
Protocol: Final Compound Synthesis via Petasis Reaction
This protocol outlines the final diversification step.[1]
-
To a solution of the 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine intermediate in a suitable solvent (e.g., DMF), add a substituted aromatic boronic acid and a substituted aldehyde.
-
Heat the reaction mixture at 90 °C for several hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the final product by flash column chromatography.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[2]
-
Parasite Culture: Maintain P. falciparum cultures (e.g., 3D7 and W2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax, at 37°C in a gassed incubator (5% CO
2, 5% O2, 90% N2). Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment. -
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Parasite Addition: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to the wells containing the test compounds.
-
Incubation: Incubate the plates for 72 hours under the same culture conditions.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC
50values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the compounds against mammalian cell lines (e.g., HeLa, A549).[4]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Determine the 50% cytotoxic concentration (CC
50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This test evaluates the in vivo antimalarial activity of the compounds in a murine model.[6]
-
Infection: Infect Swiss albino mice intraperitoneally with Plasmodium berghei.
-
Treatment: Administer the test compounds orally or intraperitoneally to the mice for four consecutive days, starting a few hours after infection. A control group should receive the vehicle, and a positive control group should receive a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Monitoring: On the fifth day, prepare thin blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle-treated control group.
Visualizations
Logical Relationships and Workflows
Caption: Synthetic workflow for tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.
Caption: Workflow for the biological evaluation of antimalarial compounds.
Proposed Mechanism of Action
While the exact mechanism of action for this class of compounds is still under investigation, some studies suggest that they may act as inhibitors of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a key enzyme in the folate biosynthetic pathway, which is essential for parasite survival.[1]
Caption: Proposed mechanism of action via PfDHFR inhibition.
References
- 1. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking Studies of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2] Derivatives of this core structure have been extensively investigated as potent inhibitors of various protein kinases and enzymes implicated in cancer and other diseases. Molecular docking studies are a crucial component of the drug discovery process for these derivatives, providing insights into their binding modes, structure-activity relationships (SAR), and potential for therapeutic development. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, enabling the rational design of more potent and selective inhibitors.[1]
This document provides detailed application notes and protocols for conducting molecular docking studies on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, with a focus on their evaluation as potential anticancer agents targeting key proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerases.
Applications
Derivatives of the 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold have been explored for a variety of therapeutic applications, primarily in oncology. Molecular docking studies have been instrumental in elucidating their mechanism of action and guiding the design of compounds with improved efficacy.
-
Anticancer Agents: These compounds have shown significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549, HCT-116), and colon cancer.[1][3] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
-
Kinase Inhibition: A primary application of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.
-
EGFR Inhibitors: Many derivatives have been designed and evaluated as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in tumors.[4][5] EGFR inhibitors can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[6][7][]
-
VEGFR-2 Inhibitors: By targeting VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10][11] Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent VEGFR-2 inhibitory activity.[9][10][11][12][13]
-
-
Topoisomerase Inhibition: Some derivatives have been identified as dual inhibitors of topoisomerase I and II, enzymes that are essential for DNA replication and repair.[3] Inhibition of these enzymes leads to DNA damage and cell death in cancer cells.
-
Other Potential Applications: The thienopyrimidine scaffold has also been investigated for anti-inflammatory, antimicrobial, and anti-plasmodial activities.[14][15][16]
Data Presentation: Quantitative Analysis of Derivative Activity
The following tables summarize the biological activity of various 5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidine and related thienopyrimidine derivatives from published studies.
Table 1: Anticancer Activity of 4-Substituted 5,6,7,8-tetrahydrobenzo[2][9]thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 7b | MCF-7 | 8.80 ± 0.08 | [3] |
| 7t | MCF-7 | 7.45 ± 0.26 | [3] |
| 4 | MDA-MB-435 | 0.009 | [17] |
| 5 | MDA-MB-435 | < 0.040 | [17] |
| 7 | MDA-MB-435 | < 0.040 | [17] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5b | EGFRWT | 37.19 | [4] |
| 5b | EGFRT790M | 204.10 | [4] |
| 18 | VEGFR-2 | 84 | [9] |
| 21b | VEGFR-2 | 33.4 | [10][11] |
| 21c | VEGFR-2 | 47.0 | [10][11] |
| 21e | VEGFR-2 | 21 | [10][11] |
Experimental Protocols
This section outlines the detailed methodologies for performing molecular docking studies on 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.
Protocol 1: Molecular Docking of Thienopyrimidine Derivatives against EGFR
This protocol describes the steps for docking thienopyrimidine derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).
1. Software and Hardware Requirements:
- Molecular modeling software (e.g., Schrödinger Suite, MOE, AutoDock)
- High-performance computing cluster (recommended for large-scale docking)
2. Preparation of the Receptor (EGFR):
- Obtain Crystal Structure: Download the X-ray crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB). Select a structure with a co-crystallized ligand to define the binding site.
- Protein Preparation:
- Remove water molecules and any non-essential ligands from the PDB file.
- Add hydrogen atoms and assign correct bond orders.
- Perform energy minimization to relieve any steric clashes.
3. Preparation of the Ligands (Thienopyrimidine Derivatives):
- 2D Structure Drawing: Draw the 2D structures of the 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives using a chemical drawing tool.
- 3D Structure Generation: Convert the 2D structures to 3D structures.
- Ligand Preparation:
- Generate possible ionization states at physiological pH.
- Perform energy minimization of the ligand structures.
4. Grid Generation:
- Define the binding site for docking by creating a grid box centered on the co-crystallized ligand in the EGFR active site. The grid size should be sufficient to encompass the entire binding pocket.
5. Molecular Docking:
- Use a docking program (e.g., Glide, DOCK, AutoDock Vina) to dock the prepared ligands into the defined grid.
- Select the appropriate docking precision and scoring function.
- Generate multiple binding poses for each ligand.
6. Analysis of Docking Results:
- Scoring: Rank the ligands based on their docking scores (e.g., GlideScore, binding energy). Lower scores typically indicate better binding affinity.
- Pose Analysis: Visually inspect the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.
- SAR Analysis: Correlate the docking results with the experimental biological activities to understand the structure-activity relationship.
Protocol 2: Molecular Docking of Thienopyrimidine Derivatives against VEGFR-2
This protocol details the procedure for docking thienopyrimidine derivatives into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
1. Software and Hardware:
- As specified in Protocol 1.
2. Receptor Preparation (VEGFR-2):
- Obtain Crystal Structure: Download the X-ray crystal structure of the VEGFR-2 kinase domain from the PDB.
- Protein Preparation: Follow the same steps as described for EGFR in Protocol 1.
3. Ligand Preparation (Thienopyrimidine Derivatives):
- Follow the same steps as described in Protocol 1.
4. Grid Generation:
- Define the binding site by creating a grid box centered on the co-crystallized ligand in the VEGFR-2 active site.
5. Molecular Docking:
- Perform the docking calculations using the prepared ligands and receptor grid, as described in Protocol 1.
6. Analysis of Docking Results:
- Analyze the docking scores and binding poses to evaluate the binding affinity and interaction patterns of the thienopyrimidine derivatives with VEGFR-2. Compare these findings with known VEGFR-2 inhibitors.
Visualizations
The following diagrams illustrate key concepts and workflows related to the molecular docking of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.
Caption: General workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. drugs.com [drugs.com]
- 9. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine?
A1: The most commonly reported and effective methods for the purification of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine are column chromatography and recrystallization. Column chromatography, particularly using a silica gel stationary phase with solvent systems like ethyl acetate/petroleum ether or ethyl acetate/n-hexane, has been shown to yield the pure compound in good yields.[1][2] Recrystallization can also be employed, especially for further purification of the final product.[1]
Q2: What are the likely impurities in my crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine sample?
A2: Potential impurities in your crude product largely depend on the synthetic route. A common synthesis involves the chlorination of 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃). Therefore, common impurities may include:
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Unreacted starting material: 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one.
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Byproducts of the chlorination reaction: Phosphorous-containing residues.
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Side-products: From any incomplete or alternative reaction pathways.
Q3: How can I quickly assess the purity of my crude product?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique to assess the purity of your crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine. By spotting the crude mixture and a reference standard (if available) on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/petroleum ether), you can visualize the number of components and estimate the relative amount of your desired product.
Troubleshooting Guides
Column Chromatography
Q4: I am having difficulty separating the product from impurities using column chromatography. What can I do?
A4: If you are experiencing poor separation, consider the following troubleshooting steps:
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Optimize the Solvent System: The polarity of the eluent is critical. If your compound and impurities are eluting too close together, try a less polar solvent system to increase retention on the silica gel and improve separation. You can use a gradient elution, starting with a non-polar solvent (like n-hexane or petroleum ether) and gradually increasing the proportion of a more polar solvent (like ethyl acetate).[2]
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Adjust the Column Dimensions: A longer and narrower column can provide better separation for closely eluting compounds.
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Check the Loading Technique: Ensure you are loading the crude product onto the column in a concentrated band using a minimal amount of solvent. Overloading the column can lead to broad peaks and poor separation.
Q5: My compound is not eluting from the column. What should I do?
A5: If your product is not eluting, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexane mixture, increase the percentage of ethyl acetate. In some cases, adding a small amount of a more polar solvent like methanol may be necessary for highly retained compounds.
Recrystallization
Q6: I am unable to find a suitable single solvent for recrystallization. What are my options?
A6: If a single solvent does not provide the desired solubility profile (poorly soluble when cold, but soluble when hot), a mixed-solvent system is a good alternative. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Allow the solution to cool slowly to promote crystal formation.
Q7: My product is crashing out of solution as an oil or amorphous solid instead of forming crystals. How can I fix this?
A7: Oiling out or rapid precipitation often occurs when the solution is supersaturated or cooled too quickly. To encourage the growth of well-defined crystals:
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Slow Cooling: Allow the hot solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
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Seeding: If you have a small amount of the pure product, add a seed crystal to the cooled solution to induce crystallization.
Data Presentation
Table 1: Reported Column Chromatography Conditions for the Purification of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
| Stationary Phase | Mobile Phase System | Elution Method | Yield | Reference |
| Silica Gel | Ethyl acetate / Petroleum ether (5:95) | Isocratic | 70-80% | [1] |
| Silica Gel | n-hexane / Ethyl acetate | Gradient (100:0 to 85:15) | Not specified | [2] |
| Silica Gel | Petroleum ether / Ethyl acetate | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline based on reported methods.[1][2]
1. Preparation of the Column: a. Select a glass column of appropriate size based on the amount of crude material. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane or petroleum ether). c. Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase. d. Allow the excess solvent to drain until it is level with the top of the silica gel.
2. Loading the Sample: a. Dissolve the crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine in a minimal amount of the chromatography solvent or a slightly more polar solvent. b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. c. Carefully add the sample to the top of the column.
3. Elution: a. Begin eluting the column with the chosen solvent system (e.g., 5% ethyl acetate in petroleum ether). b. If using a gradient, start with a low polarity mobile phase and gradually increase the polarity. c. Collect fractions in test tubes or other suitable containers.
4. Analysis of Fractions: a. Monitor the elution of the compound by spotting the collected fractions on TLC plates. b. Visualize the spots under UV light. c. Combine the fractions that contain the pure product.
5. Isolation of the Product: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Dry the purified product under a high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for crude 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
References
- 1. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-2-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many tetrahydrobenzothieno[2,3-d]pyrimidine derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of these derivatives often stems from their molecular structure. Factors contributing to poor solubility include a high molecular weight, significant lipophilicity (a tendency to dissolve in fats, oils, and lipids), and a rigid, planar structure that promotes strong crystal lattice energy. This strong crystal packing makes it difficult for water molecules to effectively solvate and dissolve the compound.
Q2: What are the initial steps I should take when encountering a solubility issue with my compound?
A2: Start with small-scale solubility testing in a variety of common solvents. This will help you identify a suitable solvent for preparing stock solutions for your experiments. Solvents to consider include dimethyl sulfoxide (DMSO), ethanol, and methanol. It is crucial to determine the maximum concentration at which your compound remains dissolved without precipitation.
Q3: Can pH adjustment improve the solubility of my tetrahydrobenzothieno[2,3-d]pyrimidine derivative?
A3: Yes, for derivatives with ionizable functional groups, pH can significantly influence solubility. For compounds that are weak bases, increasing the acidity of the solution (lowering the pH) can lead to the formation of more soluble protonated species. Conversely, for derivatives with acidic functionalities, increasing the basicity (raising the pH) can enhance solubility.
Q4: Are there any structural modifications I can make to the core molecule to improve its solubility?
A4: Chemical modification is a powerful strategy. Introducing polar or ionizable groups, such as morpholine, can disrupt the crystal lattice and increase interactions with water molecules, thereby improving solubility. Another approach is to increase the fraction of sp3 hybridized carbon atoms, which reduces the planarity of the molecule and can lead to better aqueous solubility.[1]
Q5: What are the common formulation strategies to enhance the solubility of these compounds without chemical modification?
A5: Several formulation techniques can be employed, including:
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Co-solvency: Using a mixture of water and a water-miscible organic solvent in which the compound is more soluble.
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Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods like solvent evaporation or fusion.
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Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.
-
Complexation: Using complexing agents like cyclodextrins to encapsulate the drug molecule and increase its apparent solubility.
Troubleshooting Guides
Issue: Compound precipitates out of solution during in vitro assays.
Possible Cause & Solution:
-
Exceeding Solubility Limit: The final concentration of your compound in the assay medium may be above its solubility limit.
-
Troubleshooting:
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Determine the kinetic solubility of your compound in the final assay buffer.
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Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.
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Consider using a formulation approach like a nanosuspension or a solid dispersion to increase the apparent solubility in the aqueous medium.
-
-
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pH Shift: The pH of your stock solution may be different from the pH of the assay medium, causing the compound to precipitate upon dilution.
-
Troubleshooting:
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Prepare stock solutions in a buffer with a pH that maintains the compound's solubility.
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If possible, adjust the pH of the final assay medium to a range where the compound is more soluble, ensuring the pH change does not affect the biological assay.
-
-
Issue: Inconsistent results in biological assays.
Possible Cause & Solution:
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Incomplete Dissolution: Your compound may not be fully dissolved in the stock solution, leading to variability in the actual concentration used in experiments.
-
Troubleshooting:
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Visually inspect your stock solution for any particulate matter.
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Use sonication or gentle heating to aid dissolution.
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Filter the stock solution through a 0.22 µm filter to remove any undissolved particles before making dilutions.
-
-
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Compound Degradation: The compound may be unstable in the chosen solvent or under the experimental conditions.
-
Troubleshooting:
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Assess the stability of your compound in the stock solution over time and under different storage conditions (e.g., room temperature, 4°C, -20°C).
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Prepare fresh stock solutions for each experiment if stability is a concern.
-
-
Quantitative Data on Solubility
The following table presents aqueous solubility data for a series of 4-amino-thieno[2,3-d]pyrimidine derivatives, providing a reference for the expected solubility of this class of compounds.
| Compound | Log S (ESOL) | Solubility (mg/mL) | Solubility (mol/L) |
| Compound 2 | -3.15 | 2.30 x 10⁻¹ | 7.13 x 10⁻⁴ |
| Compound 3 | -3.62 | 7.27 x 10⁻² | 2.34 x 10⁻⁴ |
Data sourced from a study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines.[2]
Experimental Protocols
General Protocol for Synthesis of Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of the core scaffold, which can then be further modified.
Materials:
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Cyclohexanone
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Ethyl cyanoacetate
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Elemental sulfur
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Morpholine
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Formamide
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Phosphorus oxychloride (POCl₃)
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Anhydrous piperazine
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Methanol
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Substituted aromatic boronic acids
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Substituted aldehydes
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Dimethylformamide (DMF)
Procedure:
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Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This intermediate is prepared via the Gewald reaction by reacting cyclohexanone, elemental sulfur, and ethyl cyanoacetate in the presence of morpholine in ethanol.
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Formation of the Pyrimidinone Ring: The resulting aminothiophene derivative is then reacted with an excess of formamide at high temperature (e.g., 180°C) to yield the cyclic pyrimidinone.
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Chlorination: The pyrimidinone is refluxed in phosphorus oxychloride (POCl₃) to produce the 4-chloro derivative.
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Piperazine Substitution: The 4-chloro derivative is reacted with anhydrous piperazine in methanol to yield 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidine.
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Final Derivatization (Petasis Reaction): The target compounds are obtained through a Petasis reaction between the piperazine-substituted intermediate, various substituted aromatic boronic acids, and different substituted aldehydes in DMF at 90°C.
Protocol for Preparation of a Solid Dispersion by Solvent Evaporation
This protocol can be adapted to improve the dissolution rate of poorly soluble tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.[4][5]
Materials:
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Tetrahydrobenzothieno[2,3-d]pyrimidine derivative (Drug)
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Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC E100)
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Volatile organic solvent (e.g., Methanol, Ethanol, Dichloromethane)
Procedure:
-
Polymer Solution Preparation: Dissolve the chosen hydrophilic polymer in the volatile organic solvent.
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Drug Dissolution: Add the tetrahydrobenzothieno[2,3-d]pyrimidine derivative to the polymer solution and stir until a clear solution is obtained. Sonication can be used to aid dissolution.
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Solvent Evaporation: Evaporate the solvent under vacuum at room temperature or a slightly elevated temperature. A rotary evaporator is commonly used for this step.
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Drying: Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.
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Sizing: Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Protocol for Preparation of a Nanosuspension by Nanoprecipitation
This bottom-up method is suitable for preparing nanosuspensions of poorly soluble compounds.[6][7][8][9]
Materials:
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Tetrahydrobenzothieno[2,3-d]pyrimidine derivative (Drug)
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Organic solvent (e.g., Acetone, Methanol, Ethanol)
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Aqueous phase (e.g., Purified water)
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Stabilizer (e.g., Poloxamer 188, PVP K30, Tween 80)
Procedure:
-
Organic Phase Preparation: Dissolve the tetrahydrobenzothieno[2,3-d]pyrimidine derivative in a suitable organic solvent.
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Aqueous Phase Preparation: Dissolve the stabilizer in the aqueous phase.
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Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring using a high-speed homogenizer. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the drug as nanoparticles.
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Solvent Removal: Remove the organic solvent from the suspension by evaporation under reduced pressure.
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Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.
Visualizations
Caption: General synthetic route for tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.
Caption: Decision workflow for addressing poor solubility of derivatives.
Caption: Inhibition of NF-κB and MAPK pathways by the derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ybcp.ac.in [ybcp.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chlorination of Thieno[2,3-d]pyrimidin-4-one with POCl₃
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of thieno[2,3-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-chlorothieno[2,3-d]pyrimidine, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is incomplete, and I still have starting material (thieno[2,3-d]pyrimidin-4-one) present after the reaction.
A1: An incomplete reaction can be due to several factors:
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Insufficient Reagent or Reaction Time: The amount of POCl₃ may be insufficient, or the reaction may not have been heated long enough for the conversion to complete.
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Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Most procedures call for refluxing in POCl₃ (b.p. 106 °C) or a high-boiling solvent like toluene.
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Poor Solubility of Starting Material: The thieno[2,3-d]pyrimidin-4-one may not be fully soluble in the reaction medium, limiting its contact with the chlorinating agent.
Solutions:
| Parameter | Recommendation |
| Reaction Time | Increase the reaction time and monitor the progress by TLC or LC-MS. |
| Temperature | Ensure the reaction mixture is heated to a vigorous reflux. |
| POCl₃ Amount | Use a larger excess of POCl₃, which can also serve as the solvent. |
| Additives | Consider the addition of a tertiary amine like N,N-dimethylaniline or pyridine, which can accelerate the reaction. |
Q2: After workup, my main product is the starting material, even though TLC analysis of the reaction mixture showed complete conversion.
A2: This is a classic sign of hydrolysis of the desired 4-chlorothieno[2,3-d]pyrimidine product back to the starting thieno[2,3-d]pyrimidin-4-one. The 4-chloro position is highly susceptible to nucleophilic attack by water, especially under acidic conditions generated during the quenching of excess POCl₃.
Solutions:
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Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
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Quenching Procedure: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and a base (e.g., saturated sodium bicarbonate solution, ammonia solution) to neutralize the acidic byproducts immediately.
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Solvent Extraction: After quenching, immediately extract the product into an organic solvent like ethyl acetate or dichloromethane.
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Evaporation of Excess POCl₃: Before workup, consider removing the excess POCl₃ under reduced pressure. This minimizes the exotherm and the amount of acid generated during quenching.[1]
Q3: I am observing the formation of a significant amount of dark, insoluble material (tar).
A3: Tar formation is often a result of decomposition of the starting material or product under harsh reaction conditions.
Solutions:
-
Temperature Control: While high temperatures are needed, excessive heating can lead to degradation. Ensure the reaction is not heated beyond the reflux temperature of POCl₃ for extended periods.
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Reaction Time: Minimize the reaction time to what is necessary for complete conversion of the starting material.
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Purity of Starting Material: Ensure the starting thieno[2,3-d]pyrimidin-4-one is pure, as impurities can promote side reactions and decomposition.
Q4: My final product is difficult to purify, and I suspect the presence of byproducts.
A4: Besides the hydrolysis product, other side reactions can occur:
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Dimerization: Phosphorylated intermediates can sometimes react with the starting material to form dimers.
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Over-chlorination: While less common for this specific substrate, chlorination at other positions on the heterocyclic ring system is a possibility under very harsh conditions.
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Solvent-Related Byproducts: If DMF is used as a solvent or additive, it can participate in Vilsmeier-Haack type side reactions.
Solutions:
-
Purification Method: Column chromatography on silica gel is often effective for removing polar byproducts like the starting material and baseline impurities. Recrystallization from a suitable solvent (e.g., ethanol) can also be used to purify the final product.
-
Reaction Conditions Optimization: To minimize byproduct formation, it's crucial to optimize the reaction conditions. The table below summarizes the impact of various parameters.
| Parameter | Effect on Main Product Yield | Effect on Side Product Formation |
| Temperature | Increases with temperature up to reflux | Higher temperatures can lead to decomposition and tar formation. |
| Reaction Time | Increases with time | Prolonged reaction times can increase the likelihood of decomposition. |
| Excess POCl₃ | Generally improves yield | A large excess can make workup more difficult and increase the risk of hydrolysis. |
| Presence of Water | No effect on reaction rate | Leads to the hydrolysis of the product back to the starting material. |
| Addition of Base | Can accelerate the reaction | May introduce other potential side reactions if the base is not inert. |
Frequently Asked Questions (FAQs)
Q: What is the role of POCl₃ in this reaction? A: POCl₃ acts as a chlorinating agent. The mechanism involves the activation of the carbonyl group of the thieno[2,3-d]pyrimidin-4-one by phosphorylation, followed by nucleophilic attack of a chloride ion to displace the phosphate group and form the 4-chlorothieno[2,3-d]pyrimidine.
Q: Can I use thionyl chloride (SOCl₂) instead of POCl₃? A: While thionyl chloride is a common chlorinating agent, POCl₃ is generally preferred for the chlorination of heteroaromatic ketones like pyrimidinones. The reaction conditions would need to be re-optimized if SOCl₂ is used.
Q: Is it necessary to use a solvent, or can the reaction be run in neat POCl₃? A: The reaction can be run in neat POCl₃, which also serves as the solvent.[2] Alternatively, a high-boiling inert solvent such as toluene can be used.[3]
Q: What is the typical yield for this reaction? A: Yields can vary depending on the specific conditions and scale. Reported yields for the chlorination of thieno[2,3-d]pyrimidin-4-one and its derivatives are generally in the range of 60-90%.[3]
Q: How can I monitor the progress of the reaction? A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 4-chlorothieno[2,3-d]pyrimidine, is significantly less polar than the starting material, thieno[2,3-d]pyrimidin-4-one.
Experimental Protocols
General Procedure for the Chlorination of Thieno[2,3-d]pyrimidin-4-one:
A mixture of thieno[2,3-d]pyrimidin-4-one (1 equivalent) and phosphorus oxychloride (10-15 equivalents) is heated to reflux (approximately 110 °C) for 4-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and slowly poured onto a stirred mixture of crushed ice and a neutralizing agent (e.g., saturated sodium bicarbonate or ammonia solution). The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[2]
Visualizations
Caption: Reaction pathway for the chlorination of thieno[2,3-d]pyrimidin-4-one and potential side reactions.
Caption: Troubleshooting workflow for common issues in the chlorination reaction.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
How to resolve ambiguous NMR peaks in substituted thienopyrimidines
Welcome to the technical support center for the analysis of substituted thienopyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during NMR analysis, particularly the challenge of ambiguous or overlapping peaks.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my substituted thienopyrimidine spectrum overlapping?
Signal overlap in the aromatic region is a common issue due to the limited chemical shift dispersion of protons on the thienopyrimidine core. Substituents on the fused rings can induce subtle electronic effects that shift proton resonances closer together, leading to complex and overlapping multiplets that are difficult to interpret directly from a 1D ¹H NMR spectrum.
Q2: I've synthesized a disubstituted thienopyrimidine. How can I use NMR to confirm the regiochemistry of the substituents?
Confirming regiochemistry requires establishing through-bond and through-space correlations. A combination of 2D NMR experiments is essential.
-
HMBC (Heteronuclear Multiple Bond Correlation) is critical. It shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). By observing a correlation from a substituent's proton to a specific carbon in the thienopyrimidine core (or vice-versa), you can unambiguously determine the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. An NOE between a proton on a substituent and a specific proton on the heterocyclic core provides strong evidence for its position.
Q3: The ¹H-¹H coupling constants in the thiophene ring portion of my molecule are very small and difficult to resolve. Is this normal?
Yes, this can be normal depending on the substitution pattern. Long-range couplings across the thiophene ring can be small. For definitive assignment, 2D experiments are more reliable than relying solely on resolving small coupling constants in a 1D spectrum.
Q4: My compound is poorly soluble in standard NMR solvents like CDCl₃, leading to broad peaks. What can I do?
Poor solubility is a frequent challenge. If you observe broad lines, consider the following:
-
Switch to a different solvent: DMSO-d₆ is often an excellent alternative for polar, heterocyclic compounds and can disrupt intermolecular interactions that cause line broadening.
-
Increase the temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can increase solubility and improve peak shape by averaging conformational exchange processes. Always ensure your compound is stable at elevated temperatures first.
-
Use a more concentrated sample if possible: This can improve the signal-to-noise ratio, making broad peaks easier to identify. However, be aware that this can sometimes lead to aggregation and further line broadening.
Troubleshooting Guide: Resolving Ambiguous Peaks
If you encounter ambiguous or overlapping peaks in the ¹H NMR spectrum of your substituted thienopyrimidine, follow this systematic workflow to achieve resolution and confident assignment.
Caption: Troubleshooting workflow for resolving ambiguous NMR peaks.
NMR Data for Substituted Thienopyrimidines
The following table summarizes representative NMR data for protons and carbons at key positions of the thienopyrimidine core, compiled from various literature sources.[1][2] Chemical shifts are highly dependent on the specific substituents and solvent used.
| Position | Nucleus | Chemical Shift (δ, ppm) Range | Common Multiplicity | Representative Coupling Constant (J, Hz) |
| H-2 | ¹H | 7.9 - 8.8 | Singlet (s) | N/A |
| C-2 | ¹³C | 152 - 159 | - | - |
| C-4 | ¹³C | 155 - 165 | - | - |
| H (Aryl Substituent) | ¹H | 7.0 - 7.8 | Doublet (d) | ³J_HH = ~8.0 - 9.0 Hz |
| CH₂ (Aliphatic) | ¹H | 2.6 - 3.5 | Multiplet (m) | - |
| CH₃ (Aliphatic) | ¹H | 2.1 - 2.9 | Singlet (s) | N/A |
Key Experimental Protocols
Accurate data acquisition is fundamental to resolving spectral ambiguities. Below are detailed methodologies for the most critical 2D NMR experiments.
Protocol 1: 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-coupled to each other, typically through 2-4 bonds. This helps establish proton connectivity within individual spin systems.
-
Sample Preparation: Dissolve 5-15 mg of the purified thienopyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample, lock the spectrometer on the solvent's deuterium signal, and shim the magnetic field to achieve optimal homogeneity and resolution (line width < 0.5 Hz for singlets).
-
Obtain a standard 1D ¹H reference spectrum and correctly reference the chemical shift scale. Note the spectral width required to encompass all proton signals.
-
-
Acquisition:
-
Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both dimensions (F1 and F2) to cover the entire proton chemical shift range.
-
Acquire a sufficient number of scans (typically 2-8) per increment to achieve an adequate signal-to-noise ratio. Use 256-512 increments in the F1 dimension for good resolution.
-
-
Processing and Interpretation:
-
Apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.
-
Phase the spectrum carefully.
-
A COSY spectrum displays the 1D proton spectrum on both the diagonal and the horizontal/vertical axes. Off-diagonal cross-peaks connect signals from protons that are J-coupled.
-
Protocol 2: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To determine long-range (typically 2-3 bond) correlations between protons and carbons. This is the most powerful experiment for determining the regiochemistry of substituents.
-
Sample Preparation: A slightly more concentrated sample is beneficial. Use 15-30 mg of the compound in 0.6 mL of deuterated solvent.
-
Instrument Setup: Follow the same locking and shimming procedure as for the COSY experiment. Obtain ¹H and ¹³C reference spectra.
-
Acquisition:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the full carbon spectral width (e.g., 0-200 ppm).
-
The key parameter is the long-range coupling delay, which is optimized for a specific J-coupling value (typically 8-10 Hz). This allows for the observation of correlations over 2-3 bonds.
-
Acquire a sufficient number of scans (e.g., 16-64) per increment to detect the less sensitive correlations.
-
-
Processing and Interpretation:
-
Process the 2D data with appropriate window functions.
-
The resulting spectrum shows ¹H chemical shifts on one axis and ¹³C shifts on the other. A cross-peak indicates a long-range coupling between the corresponding proton and carbon, allowing you to piece together the molecular skeleton.
-
NMR Experiment Selection Guide
Choosing the right experiment is key to efficiently solving a structural problem. This diagram illustrates which experiment to select based on the specific ambiguity you are facing.
Caption: Guide for selecting the appropriate 2D NMR experiment.
References
Troubleshooting low efficacy in cell proliferation assays with thienopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy in cell proliferation assays involving thienopyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: My thienopyrimidine compound shows lower than expected efficacy in our standard MTT/XTT assay. What are the potential causes?
Several factors can contribute to lower than expected efficacy of thienopyrimidines in metabolic-based proliferation assays like MTT or XTT. These can be broadly categorized into compound-related issues, assay-specific artifacts, and cell-based factors.
-
Compound Stability and Solubility: Thienopyrimidines, like many small molecules, can be prone to precipitation in aqueous cell culture media, especially at higher concentrations. Ensure the final concentration of your solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%). Visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Assay Interference: Thienopyrimidines have been reported to induce oxidative stress in some cancer cell lines.[1] Assays like MTT and XTT rely on cellular reductase activity, which can be influenced by changes in the cellular redox state.[2][3] This can lead to an overestimation of cell viability and mask the true cytotoxic effect of the compound.
-
Cell Line Specificity: The efficacy of thienopyrimidines can be highly dependent on the specific cancer cell line being tested.[1][4] Different cell lines express varying levels of the target kinases or have different compensatory signaling pathways that may circumvent the effects of the thienopyrimidine.
-
Incorrect Dosing or Treatment Duration: The optimal concentration and incubation time for thienopyrimidines can vary significantly. It is crucial to perform a dose-response and time-course experiment to determine the IC50 value for each specific cell line and compound.[4][5]
Q2: Are there alternative proliferation assays that are less susceptible to the potential interferences observed with MTT/XTT assays when testing thienopyrimidines?
Yes, considering the potential for interference with metabolic assays, it is advisable to use orthogonal methods to confirm your findings.
-
DNA Synthesis Assays (BrdU/EdU): These assays directly measure the incorporation of nucleotide analogs (BrdU or EdU) into newly synthesized DNA during the S-phase of the cell cycle.[6] This method is a more direct measure of cell proliferation and is less likely to be affected by changes in cellular metabolism.
-
Direct Cell Counting/Viability Stains: Using trypan blue exclusion or automated cell counters provides a straightforward measure of viable cell numbers. This method is not dependent on cellular metabolism.[2]
-
Clonogenic Assays: This long-term assay assesses the ability of a single cell to form a colony, which is a rigorous measure of cell viability and reproductive integrity.[1][7]
Q3: What is the general mechanism of action for thienopyrimidines, and how might this influence the interpretation of my proliferation assay results?
Thienopyrimidines are a class of compounds known to exhibit anticancer activity through various mechanisms, which can influence how you interpret your results.[8][9]
-
Kinase Inhibition: Many thienopyrimidine derivatives are designed as inhibitors of various protein kinases involved in cell signaling pathways that control proliferation, such as EGFR, VEGFR-2, and CDKs.[10][11][12]
-
Induction of Apoptosis and Cell Cycle Arrest: Thienopyrimidines have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[10][13][14] If your compound primarily induces cell cycle arrest without immediate cell death, a short-term proliferation assay might not capture the full extent of its efficacy.
-
Induction of Oxidative Stress and Mitotic Catastrophe: Some thienopyrimidines can induce the formation of reactive oxygen species (ROS) and lead to mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[1]
Understanding the specific mechanism of your thienopyrimidine is crucial for selecting the appropriate assay and time points for analysis.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability can obscure real effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to verify density. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[15] |
| Compound Precipitation | Prepare fresh dilutions of your thienopyrimidine for each experiment. Visually inspect for precipitates under a microscope. Consider using a different solvent or a lower concentration. |
| Pipetting Errors | Calibrate and regularly service your pipettes. Use fresh tips for each replicate. |
Issue 2: No Dose-Dependent Response Observed
A flat dose-response curve suggests a problem with the compound's activity or the assay itself.
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of your thienopyrimidine compound. If possible, test its activity in a cell-free biochemical assay against its intended target. |
| Concentration Range Too Narrow or Too Low | Broaden the concentration range of your compound in your next experiment. Some thienopyrimidines may have IC50 values in the low micromolar to nanomolar range.[1][4][14] |
| Assay Incubation Time Too Short | Thienopyrimidines may induce cell cycle arrest before causing cell death.[13][14] Extend the incubation time (e.g., 48 or 72 hours) to allow for the full cytotoxic or cytostatic effects to manifest. |
| Cell Line Resistance | The chosen cell line may be resistant to your compound. Consider screening a panel of cell lines with different genetic backgrounds.[1][4] |
Issue 3: Discrepancy Between MTT/XTT and Other Viability Assays
When metabolic assays give different results from direct cell counting or DNA synthesis assays, it often points to assay-specific artifacts.
| Potential Cause | Troubleshooting Step |
| Interference with Cellular Reductases | As some thienopyrimidines can induce oxidative stress, this can alter the reductase activity that MTT and XTT assays rely on.[1][3] |
| Confirmation with an Orthogonal Method | Use a non-metabolic assay like BrdU incorporation or a trypan blue exclusion assay to confirm your findings.[2][6] |
| Direct Reduction of Tetrazolium Salts | Some compounds can directly reduce the tetrazolium salt, leading to a false positive signal for viability.[7] Run a control with your compound in cell-free media containing the assay reagent to check for direct reduction. |
Data Presentation: Efficacy of Thienopyrimidines in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for different thienopyrimidine derivatives across a range of cancer cell lines. This data can serve as a reference for expected efficacy.
| Compound ID | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Compound 6j | Colon | HCT116 | 0.6 - 1.2 | [1] |
| Ovarian | A2780, OV2008 | 0.6 - 1.2 | [1] | |
| Brain | LN-229, GBM-10 | 0.6 - 1.2 | [1] | |
| RP-010 | Prostate | PC-3, DU145 | < 1 | [4] |
| Colon | HCT116 | 0.6 ± 0.3 | [4] | |
| Compound 9c | Breast | T-47D | 0.495 | [14] |
| Breast | MDA-MB-468 | 0.568 | [14] | |
| Compound 5f | Breast | MCF-7 | (Potent) | [10] |
| Compound 9a | Colon | HT-29 | 1.21 ± 0.34 | [5] |
| Liver | HepG2 | 6.62 ± 0.7 | [5] | |
| Breast | MCF-7 | 7.2 ± 1.9 | [5] | |
| Compound 4bi | Breast | MCF-7 | 6.17 ± 1.3 | [16] |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted for assessing the cytotoxic effects of thienopyrimidine derivatives.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thienopyrimidine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the thienopyrimidine compound in cell culture medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: BrdU Cell Proliferation Assay
This protocol provides a method for measuring DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thienopyrimidine test compound
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Substrate for detection (e.g., TMB for HRP)
-
96-well plates
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed cells and treat with the thienopyrimidine compound as described in the MTT protocol.
-
Towards the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. The incubation time with BrdU will need to be optimized for your cell line (typically 2-24 hours).
-
Remove the culture medium and fix the cells with a fixing/denaturing solution.
-
Incubate with an anti-BrdU antibody according to the manufacturer's instructions.
-
Wash the cells and incubate with a suitable secondary antibody.
-
Add the detection substrate and measure the signal using a microplate reader or visualize under a microscope.
-
Quantify the proliferation based on the signal intensity relative to controls.
Visualizations
Caption: A flowchart for troubleshooting low efficacy in thienopyrimidine assays.
Caption: Thienopyrimidine mechanisms leading to reduced cell proliferation.
Caption: A generalized workflow for cell proliferation assays.
References
- 1. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. mdpi.com [mdpi.com]
- 8. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, anticancer activity and effects on cell cycle profile and apoptosis of novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals involved in the scaled-up synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine?
A1: The most prevalent and well-established method is a multi-step synthesis that begins with the Gewald reaction to construct the substituted 2-aminothiophene core. This is followed by the annulation of the pyrimidine ring to form a thieno[2,3-d]pyrimidin-4-one intermediate. The final step involves the chlorination of this intermediate to yield the desired product.[1][2][3][4]
Q2: Are there any alternative strategies to the traditional chlorination step?
A2: While chlorination of the thieno[2,3-d]pyrimidin-4-one intermediate is the most direct approach, alternative methods could involve building the 4-chloro-pyrimidine ring directly from the 2-aminothiophene precursor, though this is less commonly reported in the literature for this specific compound.[2]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Phosphorus oxychloride (POCl₃), used in the chlorination step, is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction should be quenched carefully, typically in an ice bath.[1][4] Additionally, many of the solvents used, such as toluene and xylene, are flammable and require proper handling and storage.
Q4: Can microwave irradiation be used to improve reaction efficiency?
A4: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be beneficial, particularly for the Gewald reaction and subsequent cyclization steps.[5] It can lead to significantly reduced reaction times and improved yields.[6]
Q5: What are the typical applications of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine in preclinical studies?
A5: This compound and its derivatives are versatile scaffolds investigated for a range of therapeutic applications. They have shown potential as microtubule targeting agents in cancer therapy, kinase inhibitors, and anti-inflammatory agents.[1][7][8][9] Derivatives have also been explored as dual topoisomerase I and II inhibitors and for the treatment of malaria.[4][6][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Gewald reaction (Step 1) | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base catalysis. | - Increase reaction time or consider using microwave irradiation to drive the reaction to completion.[5][11] - Optimize the reaction temperature; typically, this reaction is run at around 50°C.[12] - Ensure the appropriate amount and type of base (e.g., morpholine, triethylamine) is used.[4][13] |
| Difficulty in purifying the 2-aminothiophene intermediate | - Presence of unreacted starting materials or side products. | - Recrystallization from a suitable solvent system (e.g., ethanol) is often effective. - Column chromatography may be necessary for higher purity. |
| Incomplete cyclization to form the thieno[2,3-d]pyrimidin-4-one (Step 2) | - Insufficient reaction temperature or time. - Degradation of formamide at very high temperatures. | - Ensure the reaction is heated to a sufficiently high temperature (e.g., 180°C) for an adequate duration (several hours).[1][4] - Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Low yield or incomplete chlorination (Step 3) | - Insufficient amount of chlorinating agent (POCl₃). - Presence of water, which deactivates POCl₃. - Suboptimal reaction temperature (reflux). | - Use a slight excess of POCl₃. - Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. - Maintain the reaction at reflux for the recommended time (typically 4-8 hours).[1] |
| Formation of dark-colored impurities | - Decomposition of reagents or products at high temperatures. - Side reactions. | - Consider conducting the reaction at the lower end of the recommended temperature range for a longer duration. - Purification by column chromatography or recrystallization may be necessary to remove colored impurities. |
| Product precipitation issues during workup | - Incorrect pH for precipitation. - Inappropriate solvent for precipitation. | - Carefully adjust the pH of the aqueous solution to neutralize any remaining acid and induce precipitation.[1] - Ensure a sufficient volume of water is used to precipitate the product effectively.[1] |
Experimental Protocols & Data
Synthesis Workflow
The general synthetic route for 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a three-step process.
Detailed Methodologies
Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This step utilizes the Gewald reaction.[5][11][13]
-
To a stirred mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.[4]
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-aminothiophene intermediate.
Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
-
Heat a mixture of the 2-aminothiophene intermediate from Step 1 with an excess of formamide.[1][4]
-
Maintain the temperature at approximately 180°C for several hours (e.g., 12 hours).[1]
-
After cooling to room temperature, add water to the reaction mixture to precipitate the product.[1]
-
Collect the precipitate by filtration, wash with water, and dry under high vacuum.
Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
-
Suspend the pyrimidinone intermediate from Step 2 in a suitable solvent such as toluene or xylene.[1]
-
Add phosphorus oxychloride (POCl₃) and pyridine to the suspension.
-
Heat the mixture to reflux for several hours (e.g., 4-8 hours).[1]
-
After the reaction is complete (monitored by TLC), evaporate the excess POCl₃ and solvent under reduced pressure.
-
Carefully neutralize the residue with an aqueous solution of ammonium hydroxide or sodium hydroxide in an ice bath to precipitate the crude product.[1][14]
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Product | Reported Yield | Reaction Conditions | Reference |
| 1 | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 35-80% | Varies (conventional heating or microwave) | [12] |
| 2 | 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | ~72% | Formamide, 180°C, 12h | [1] |
| 3 | 4-Chloro-2-methyl-5,6,7,8-tetrahydrobenzo[3][15]thieno[2,3-d]pyrimidine | ~65% | POCl₃, Pyridine, Xylene, Reflux, 6h | [1] |
Note: Yields are highly dependent on the specific reaction conditions and scale.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for addressing common issues during the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 15. scielo.br [scielo.br]
Technical Support Center: Managing Drug Resistance to Thienopyrimidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thienopyrimidine compounds. The information is designed to address specific issues that may arise during experimentation, with a focus on understanding and overcoming drug resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of thienopyrimidine compounds?
Thienopyrimidine derivatives are a versatile class of heterocyclic compounds that have been developed to target a range of proteins involved in cellular signaling.[1][2] Due to their structural similarity to purines, they are well-suited to interact with the ATP-binding sites of various enzymes.[2] Key targets include receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), as well as non-receptor tyrosine phosphatases like SHP2.[3][4]
Q2: What are the common mechanisms of acquired resistance to thienopyrimidine-based kinase inhibitors?
Acquired resistance to thienopyrimidine compounds, particularly those targeting kinases, can arise through several mechanisms:
-
On-Target Mutations: Alterations in the drug's target protein can prevent the compound from binding effectively. For example, mutations in the kinase domain of EGFR can confer resistance to EGFR inhibitors.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy. Common bypass pathways include the MAPK and PI3K/AKT/mTOR signaling cascades.
-
Histologic Transformation: In some cases, the cancer cells may change their phenotype, a process known as histologic transformation, rendering the initial therapy ineffective.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the thienopyrimidine compound out of the cell, reducing its intracellular concentration and efficacy.
Q3: How can I determine if my cell line has developed resistance to a thienopyrimidine compound?
The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the compound in your potentially resistant cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.[5][6]
Q4: If my cells are resistant to one thienopyrimidine-based inhibitor, are they likely to be resistant to others?
Cross-resistance is a possibility, especially if the inhibitors share the same target and mechanism of action. However, it is not guaranteed. The specific resistance mechanism that has developed will determine the cross-resistance profile. For example, a mutation in the drug-binding site of a kinase may confer resistance to one inhibitor but not to another that binds differently. It is essential to empirically test the sensitivity of the resistant cell line to other inhibitors.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with thienopyrimidine compounds.
Issue 1: High variability or poor reproducibility in cell viability (IC50) assays.
-
Question: My IC50 values for a thienopyrimidine compound are inconsistent between experiments. What could be the cause?
-
Answer: Variability in IC50 determination can stem from several factors:
-
Compound Stability: Thienopyrimidine compounds, like many small molecules, can be unstable in solution, especially in DMSO stocks stored for extended periods.[7] It is recommended to prepare fresh stock solutions and minimize freeze-thaw cycles.[7]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure accurate cell counting and even distribution in the wells of your microplate.[8]
-
Assay Timing: The duration of drug exposure and the timing of the viability assay readout are critical. Standardize these parameters across all experiments.[8]
-
Media Components: Serum and other components in the cell culture media can interact with the compound or affect cell growth, leading to variability.[8]
-
Inconsistent DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls, and is kept at a low, non-toxic level (typically below 0.5%).
-
Issue 2: My thienopyrimidine compound is not showing the expected level of activity in a cell-based assay.
-
Question: A thienopyrimidine compound that was reported to be potent is showing weak or no activity in my cell line. Why might this be?
-
Answer: Several factors could contribute to a lack of expected activity:
-
Cell Line Specificity: The efficacy of a targeted therapy is often highly dependent on the genetic background of the cancer cell line. Your chosen cell line may not have the specific target or pathway dependency that the compound is designed to inhibit.
-
Compound Solubility: Poor solubility of the thienopyrimidine compound in your assay media can lead to a lower effective concentration. Visually inspect for precipitation and consider using alternative solubilizing agents if necessary.[9]
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it may be actively removed by efflux pumps.[10]
-
Biochemical vs. Cellular Potency: A compound that is potent in a biochemical assay (against an isolated enzyme) may not be as effective in a cellular context due to the complexities of the cellular environment.[11]
-
Issue 3: I am trying to generate a thienopyrimidine-resistant cell line, but the cells are not surviving the selection process.
-
Question: My cells are dying off completely when I try to culture them with the thienopyrimidine compound to induce resistance. What should I do?
-
Answer: Generating a resistant cell line requires a gradual dose-escalation approach.[5][6]
-
Start with a Low Concentration: Begin by exposing the cells to a concentration of the compound that is at or below the IC20 (the concentration that inhibits 20% of cell growth).[5]
-
Monitor and Passage: Closely monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and repopulate the culture vessel before passaging.[5]
-
Gradual Dose Increase: Once the cells are growing steadily at the current concentration, increase the drug concentration by a small factor (e.g., 1.5 to 2-fold).[5][12]
-
Patience is Key: The process of generating a stable resistant cell line can take several months.[5] It is crucial to be patient and allow the cells to adapt to the drug pressure.
-
Cryopreserve at Each Stage: Freeze down vials of cells at each successful dose escalation step. This will provide a backup if the cells at a higher concentration do not survive.[5][12]
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several thienopyrimidine compounds against various cancer cell lines.
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | Not specified | MCF-7 (Breast) | 0.013 | [13] |
| Compound 3 | Not specified | MCF-7 (Breast) | 0.045 | [14] |
| Thienopyrimidine 6c | Not specified | HT-29 (Colon) | 0.001 | [15] |
| Thienopyrimidine 6a | Not specified | HepG2 (Liver) | 0.99 | [15] |
| Thienopyrimidine 6b | Not specified | HeLa (Cervical) | 0.83 | [15] |
| 2-(4-bromophenyl)triazole 10b | EGFR, PI3K | MCF-7 (Breast) | 19.4 | [3] |
| 2-(anthracen-9-yl)triazole 10e | EGFR, PI3K | MCF-7 (Breast) | 14.5 | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a thienopyrimidine compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[16][17][18]
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the thienopyrimidine compound in complete culture medium from a DMSO stock solution.
-
Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.5%) across all wells.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include appropriate controls: cells with vehicle (DMSO) only and media-only blanks.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]
-
Subtract the average absorbance of the media-only blanks from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[17]
-
Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
This protocol provides a general method for assessing the activation status of key proteins in the MAPK and PI3K/AKT signaling pathways by Western blotting.[19]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the thienopyrimidine compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Protocol 3: Generating a Drug-Resistant Cell Line
This protocol describes the dose-escalation method for generating a cell line with acquired resistance to a thienopyrimidine compound.[5][6][12][20]
-
Determine Initial IC50:
-
Establish the baseline sensitivity of the parental cell line to the thienopyrimidine compound by determining the IC50 value as described in Protocol 1.
-
-
Initiate Resistance Induction:
-
Monitor and Passage:
-
Monitor the cells for signs of cell death. A significant portion of the cells is expected to die initially.
-
Allow the surviving cells to recover and proliferate.
-
Once the cells reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of the compound.
-
-
Dose Escalation:
-
Establish and Characterize the Resistant Line:
-
Continue this cycle of dose escalation for several months until the cells can tolerate a concentration of the compound that is at least 10-fold higher than the parental IC50.[5]
-
At this point, the resistant cell line is considered established.
-
Confirm the level of resistance by determining the IC50 of the resistant line and comparing it to the parental line.
-
Cryopreserve vials of the resistant cells at various stages of the selection process.[5][12]
-
Visualizations
Caption: A simplified signaling pathway targeted by thienopyrimidine compounds.
Caption: Workflow for generating a drug-resistant cell line.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. inits.at [inits.at]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitory performance of derivatives of the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold with other established kinase inhibitors. The focus of this comparison is on the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. While the specific compound 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine has limited publicly available data, research on its structural analogues provides valuable insights into the potential of this chemical class as kinase inhibitors.
Performance Comparison of FGFR1 Kinase Inhibitors
The following table summarizes the inhibitory activity of a representative 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivative and other well-characterized FGFR1 inhibitors. The data is compiled from in vitro kinase assays.
| Compound Class | Specific Compound | Target Kinase | IC50 / % Inhibition |
| Tetrahydrobenzothieno[2,3-d]pyrimidine Derivative | Compound 3g | FGFR1 | 78.8% inhibition at 10 µM[1] |
| Multi-Kinase Inhibitor | Ponatinib | FGFR1 | 2.2 nM[2] |
| Multi-Kinase Inhibitor | Dovitinib | FGFR1 | 8 nM[3] |
| Multi-Kinase Inhibitor | Nintedanib | FGFR1 | 69 nM[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
In Vitro FGFR1 Kinase Assay (Example Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against FGFR1.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of recombinant human FGFR1.
Materials:
-
Recombinant human FGFR1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well white plates)
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: A small volume (e.g., 50 nL) of each compound dilution is dispensed into the wells of a 384-well assay plate. Control wells containing DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition) are included.
-
Enzyme/Substrate Addition: A solution of recombinant FGFR1 and the substrate is prepared in kinase buffer. 5 µL of this mixture is added to each well of the assay plate. The plate is then incubated for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of ATP solution (prepared in kinase buffer) to each well. The final ATP concentration should be at or near the Km for FGFR1. The plate is briefly shaken and then incubated at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to the high and low controls. The IC50 value is determined by fitting the normalized data to a four-parameter logistic dose-response curve.
Visualizations
FGFR1 Signaling Pathway
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon binding to its ligand (Fibroblast Growth Factor, FGF), dimerizes and autophosphorylates its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: The FGFR1 signaling cascade and the point of intervention for kinase inhibitors.
In Vitro Kinase Assay Workflow
The following diagram illustrates the general workflow for an in vitro kinase assay used to determine the potency of an inhibitor.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
Comparative Cytotoxicity of Thienopyrimidine Derivatives Against Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various thienopyrimidine derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments and a visualization of a relevant signaling pathway.
Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds in oncology research, demonstrating significant potential as anticancer agents. Their structural similarity to purines allows them to interact with a variety of biological targets, including key enzymes involved in tumor growth and survival. This guide synthesizes data on their comparative efficacy, offering a valuable resource for those involved in the discovery and development of novel cancer therapeutics.
Data Presentation: Comparative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected thienopyrimidine derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6j | HCT116 (Colon) | 0.6 - 1.2 | [1] |
| HCT15 (Colon) | 0.6 - 1.2 | [1] | |
| LN-229 (Brain) | 0.6 - 1.2 | [1] | |
| GBM-10 (Brain) | 0.6 - 1.2 | [1] | |
| A2780 (Ovarian) | 0.6 - 1.2 | [1] | |
| OV2008 (Ovarian) | 0.6 - 1.2 | [1] | |
| Compound 2 | MCF-7 (Breast) | 0.013 | [2] |
| MDA-MB-231 (Breast) | 0.056 | [2] | |
| Compound 3 | MCF-7 (Breast) | 0.023 | |
| Compound 3b | HepG2 (Liver) | More potent than 5-FU | [3] |
| MCF-7 (Breast) | More potent than 5-FU | [3] | |
| Compound 3g | HepG2 (Liver) | More potent than 5-FU | [3] |
| MCF-7 (Breast) | More potent than 5-FU | [3] | |
| Compound 5f | MCF-7 (Breast) | 1.73-fold more potent than erlotinib | |
| Pyrazolo[3,4-d]pyrimidine analog 57 | MCF-7 (Breast) | 0.045 | [4] |
| HCT-116 (Colon) | 0.006 | [4] | |
| HepG-2 (Liver) | 0.048 | [4] | |
| Pyrazolo[3,4-d]pyrimidine analog 58 | MCF-7 (Breast) | 0.046 | [4] |
| HCT-116 (Colon) | 0.007 | [4] | |
| HepG-2 (Liver) | 0.048 | [4] |
Experimental Protocols
The cytotoxic activity of the thienopyrimidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Serial dilutions of the thienopyrimidine derivatives are prepared in the complete growth medium. The medium in the wells is replaced with 100 µL of the medium containing the desired concentrations of the compounds. A vehicle control (medium with DMSO, not exceeding 0.5%) and a blank control (medium only) are also included.[5]
-
Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5][6]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The contents of the wells are mixed thoroughly to ensure complete dissolution.[5][7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Mandatory Visualization
The anticancer activity of many thienopyrimidine derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: VEGFR-2 signaling pathway and its inhibition by thienopyrimidine derivatives.
References
- 1. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Validating the Mechanism of Action of Tetrahydrobenzothieno[2,3-d]pyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various tetrahydrobenzothieno[2,3-d]pyrimidine compounds, supported by experimental data. It is designed to assist researchers in understanding the multifaceted mechanism of action of this class of compounds, which have shown promise in both anti-inflammatory and anticancer applications.
Overview of Biological Activities
Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities. Primarily, their mechanism of action can be categorized into three key areas: anti-inflammatory effects, kinase inhibition in cancer, and disruption of microtubule dynamics.
-
Anti-inflammatory Activity: Certain derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.
-
Anticancer Activity through Kinase Inhibition: A significant number of compounds within this class have been identified as potent inhibitors of key kinases involved in cancer progression, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting these kinases, the compounds can disrupt signaling pathways that are crucial for tumor growth, angiogenesis, and cell survival.
-
Anticancer Activity through Microtubule Targeting: Several tetrahydrobenzothieno[2,3-d]pyrimidine derivatives act as microtubule targeting agents. They have been found to bind to the colchicine site on tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.
Comparative Performance Data
The following tables summarize the quantitative data on the biological activities of selected tetrahydrobenzothieno[2,3-d]pyrimidine compounds, allowing for a direct comparison of their potency.
Table 1: Kinase Inhibition
| Compound ID | Target Kinase | Inhibition (%) @ 10 µM | IC50 (µM) | Cell Line(s) | Reference |
| 3g | FGFR1 | 78.8% | 7.7 | H460 | [1] |
| 18.9 | A549 | [1] | |||
| 13.3 | U251 | [1] | |||
| Compound 17f | VEGFR-2 | - | 0.23 | HCT-116, HepG2 | [2] |
| Compound 22 | VEGFR-2 | - | 0.58 | MCF-7, HepG2 | [3] |
| Compound 8b | VEGFR-2 | - | 0.073 | PC3, HepG2 | |
| Compound 8d | EGFR | - | 0.6 | A549 | [4] |
| Compound 6d | EGFR | - | 7.5 | A549 | [4] |
Table 2: Microtubule Depolymerization and Antiproliferative Activity
| Compound ID | Microtubule Depolymerization EC50 (nM) | Antiproliferative IC50 (nM) | Cell Line | Reference |
| Compound 4 | 19 | 9.0 | MDA-MB-435 | [5] |
| Compound 5 | - | < 40 | MDA-MB-435 | [5] |
| Compound 7 | - | < 40 | MDA-MB-435 | [5] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below to enhance understanding.
Caption: Inhibition of NF-κB and MAPK signaling pathways by tetrahydrobenzothieno[2,3-d]pyrimidine compounds.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol for FGFR1/VEGFR-2)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against FGFR1 or VEGFR-2 kinases.
Materials:
-
Recombinant human FGFR1 or VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Microtubule Depolymerization Assay (Cell-Based)
This assay evaluates the ability of compounds to depolymerize cellular microtubules.
Materials:
-
Cancer cell line (e.g., MDA-MB-435)
-
Cell culture medium and supplements
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates with glass bottoms).
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the extent of microtubule depolymerization. The concentration of the compound that causes a 50% reduction in microtubule integrity is determined as the EC50 value.
Apoptosis Assay by Annexin V Staining
This protocol details the detection of apoptosis in cells treated with tetrahydrobenzothieno[2,3-d]pyrimidine compounds using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[6][7][8]
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to attach overnight.
-
Treat the cells with the test compounds at desired concentrations for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with test compounds as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Structure-activity relationship (SAR) of 4-substituted thienopyrimidines
A comprehensive analysis of the structure-activity relationship (SAR) of 4-substituted thienopyrimidines reveals their significant potential across a range of therapeutic areas, including oncology, infectious diseases, and inflammation. The thienopyrimidine scaffold, a bioisostere of purine, allows for diverse substitutions at the 4-position, profoundly influencing the compound's biological activity and target selectivity.[1][2] This guide provides a comparative overview of the SAR of these compounds, supported by experimental data and methodologies.
Kinase Inhibition: A Primary Focus
A major area of investigation for 4-substituted thienopyrimidines is their activity as kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
Epidermal Growth Factor Receptor (EGFR) Kinase
A series of 4-amino-6-aryl thieno[2,3-d]pyrimidines have been evaluated as EGFR tyrosine kinase inhibitors. The in vitro activity of these compounds is highly dependent on the substitution pattern at both the 4-amino group and the 6-aryl ring. Optimization of these positions has led to the discovery of compounds with EGFR IC50 values below 1 nM.[3]
Protein Kinase CK2
Novel (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and identified as potent inhibitors of human protein kinase CK2. The most active compounds in this series, such as 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, exhibit IC50 values of 0.1 µM and 0.125 µM, respectively.[4] The SAR studies indicate that the nature of the substituent on the phenyl ring at the 5-position and the length of the carboxylic acid chain at the 4-position are critical for potent inhibition.
Phosphoinositide 3-kinase (PI3K)
Thienopyrimidine derivatives have also been explored as PI3K inhibitors. One study designed and synthesized novel thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives containing a pyrazole unit. Compound 9a from this series demonstrated the most promising cytotoxic activity against several cancer cell lines and exhibited a PI3Kα kinase inhibitory activity with an IC50 of 9.47 ± 0.63 µM.[5]
Table 1: Comparative Activity of 4-Substituted Thienopyrimidines as Kinase Inhibitors
| Compound ID | Target Kinase | 4-Position Substituent | Other Key Substituents | IC50 (µM) | Reference |
| Optimized 4-amino-6-aryl derivative | EGFR | Substituted amino | 6-Aryl | < 0.001 | [3] |
| CK2 Inhibitor 1 | CK2 | -S-(CH2)2-COOH | 5-(4-methylphenyl) | 0.1 | [4] |
| CK2 Inhibitor 2 | CK2 | -S-(CH2)2-COOH | 5-(4-ethoxyphenyl) | 0.125 | [4] |
| 9a | PI3Kα | Hydrazinyl-pyrazole derivative | - | 9.47 | [5] |
Anticancer Activity
The kinase inhibitory activity of 4-substituted thienopyrimidines translates to potent anticancer effects. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their in vitro anticancer activity against the human breast cancer cell line (MCF7). Several compounds, particularly those incorporating sulfonamide moieties, exhibited potent activity, with some showing IC50 values lower than the reference drug Doxorubicin. For instance, compounds 14 , 13 , 9 , and 12 had IC50 values of 22.12, 22.52, 27.83, and 29.22 µM, respectively, compared to Doxorubicin's IC50 of 30.40 µM.[6]
In another study, 4-amino-5-substituted-thiophene derivatives and their corresponding thieno[3,2-d]pyrimidine compounds were synthesized. The 4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine analogue (6 ) showed excellent cytotoxic activities against MCF-7, HepG2, and HCT-116 cell lines with IC50 values of 11.17 ± 0.06, 9.33 ± 0.27, and 10.63 ± 0.40 µM, respectively.[7]
Table 2: Cytotoxic Activity of 4-Substituted Thienopyrimidines against Cancer Cell Lines
| Compound ID | 4-Position Substituent | Cell Line | IC50 (µM) | Reference |
| 14 | Thione with 3-sulfadoxine | MCF-7 | 22.12 | [6] |
| 13 | Thione with 3-sulfadimethoxine | MCF-7 | 22.52 | [6] |
| 9 | Thione with 3-sulfanilamide | MCF-7 | 27.83 | [6] |
| 12 | Thione with 3-sulfamerazine | MCF-7 | 29.22 | [6] |
| 6 | Oxo | MCF-7 | 11.17 | [7] |
| 6 | Oxo | HepG2 | 9.33 | [7] |
| 6 | Oxo | HCT-116 | 10.63 | [7] |
Anti-Infective Properties
The versatility of the thienopyrimidine scaffold is further demonstrated by its application in developing anti-infective agents.[1]
Antimalarial Activity
4-substituted thieno[3,2-d]pyrimidines have been identified as dual-stage antiplasmodial agents, active against both the erythrocytic and hepatic stages of Plasmodium parasites. A key hit, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, served as a starting point for further SAR studies. Introduction of a chlorine or iodine atom at the 4-position was well-tolerated, with compounds 5 and 6 showing submicromolar activity against the drug-resistant P. falciparum K1 strain.[8]
Antibacterial Activity
Certain 4-aminothiophene and thienopyrimidine derivatives have shown antibacterial activity. Compounds 6 and 8 displayed good activity against S. aureus with IC50 values of 43.53 ± 3.26 and 39.72 ± 2.98 µg/mL, respectively.[7]
Table 3: Anti-Infective Activity of 4-Substituted Thienopyrimidines
| Compound ID | Target Organism | 4-Position Substituent | Activity Metric | Value | Reference |
| 5 | P. falciparum K1 | Cl | EC50 | Submicromolar | [8] |
| 6 | P. falciparum K1 | I | EC50 | Submicromolar | [8] |
| 6 | S. aureus | Oxo | IC50 | 43.53 µg/mL | [7] |
| 8 | S. aureus | Imino | IC50 | 39.72 µg/mL | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is typically determined using a radiometric or fluorescence-based assay. For example, the activity against protein kinase CK2 can be measured using a standard phosphotransferase assay with the specific peptide substrate RRRADDSDDDDD. The reaction mixture includes the kinase, the test compound at various concentrations, the peptide substrate, and [γ-33P]ATP in a buffered solution. After incubation, the radioactivity incorporated into the peptide is measured using a phosphocellulose filter binding method, and IC50 values are calculated from the dose-response curves.[4]
Cell Viability (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7][9]
In Vitro Antiplasmodial Activity Assay
The in vitro activity against P. falciparum is assessed using a parasite lactate dehydrogenase (pLDH) assay. Asynchronous cultures of P. falciparum are incubated with serial dilutions of the test compounds for 72 hours. The amount of pLDH is then quantified by adding a reaction mixture containing Malstat reagent and NBT/PES solution. The absorbance is read at 650 nm, and the EC50 values are calculated from the dose-response curves.[8]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a generic kinase signaling pathway targeted by 4-substituted thienopyrimidines and a typical experimental workflow for evaluating their anticancer activity.
Caption: A simplified signaling pathway involving receptor tyrosine kinases like EGFR and the downstream PI3K/Akt/mTOR cascade, which is a common target for 4-substituted thienopyrimidine inhibitors.
Caption: Experimental workflow for the synthesis and evaluation of 4-substituted thienopyrimidines as potential anticancer agents.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Potency of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs derived from this core, particularly those with a 4-chloro substitution as a reactive handle for further diversification, have been explored as potent inhibitors of various enzymes and cellular processes. This guide provides a comparative analysis of the potency of several analogs, supported by experimental data from published studies, to aid researchers in drug discovery and development.
Comparative Potency of Analogs
The potency of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine analogs has been evaluated against multiple biological targets, including cancer cell lines, parasites, and inflammatory mediators. The following tables summarize the in vitro potencies of various analogs from different studies.
Antiproliferative Activity
A series of 4-substituted analogs were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Compound ID | Substitution at 4-position | Cell Line | IC50 (nM) | Reference |
| 4 | 2-NH2 | MDA-MB-435 | 9.0 | [1][2] |
| 5 | Not Specified | MDA-MB-435 | < 40 | [1][2][3][4] |
| 7 | Not Specified | MDA-MB-435 | < 40 | [1][2][3][4] |
| 6 | Not Specified | MDA-MB-435 | 53-125 | [1][2][3][4] |
| 8 | Not Specified | MDA-MB-435 | 53-125 | [1][2][3][4] |
| 10 | Not Specified | MDA-MB-435 | 53-125 | [1][2][3][4] |
| 12 | Not Specified | MDA-MB-435 | 53-125 | [1][2][3][4] |
| 13 | Not Specified | MDA-MB-435 | 53-125 | [1][2][3][4] |
| 7a | Not Specified | KB | 8.18 µM | [5] |
| 7a | Not Specified | CNE2 | 13.71 µM | [5] |
| 7b | Not Specified | MCF-7 | 8.80 µM | [6] |
| 7t | Not Specified | MCF-7 | 7.45 µM | [6] |
Anti-plasmodial Activity
Derivatives of 4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine were assessed for their in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.
| Compound ID | Substitution | IC50 (µM) against P. falciparum (W2 strain) | Reference |
| F4 | 2-((phenyl)(4-(...))piperazin-1-yl)methyl)-6-(trifluoromethyl)phenol | 0.75 | [7][8] |
| F16 | 2-((phenyl)(4-(...))piperazin-1-yl)methyl)-6-methoxyphenol | 0.74 | [7][8] |
| Other Analogs (F1-F15) | Various substituted phenols | 0.74 - 6.4 | [7][8] |
Anti-inflammatory Activity
Several analogs were evaluated for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound ID | Substitution at 2- and 3-positions | NO Production Inhibition | Reference |
| A2 | 2-(Pyridin-2-yl)-3H-one | Significant | [9][10] |
| A6 | 2-(Chloromethyl)-3H-one | Significant | [9][10] |
| B7 | 3-(((1-Methyl-1H-indol-3-yl)methylene)amino)-2H-one | Significant | [9][10] |
Experimental Protocols
Antiproliferative Assays
Sulforhodamine B (SRB) Assay: The antiproliferative activity of the compounds was determined using the sulforhodamine B (SRB) assay.[1][2]
-
Cancer cells (e.g., MDA-MB-435) were seeded in 96-well plates and allowed to attach overnight.
-
The cells were treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After treatment, the cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB dye.
-
The unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.
-
The absorbance was measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The IC50 values, the concentration of the compound that inhibits cell growth by 50%, were calculated from dose-response curves.
Anti-plasmodial Assay
In vitro culture of P. falciparum and drug sensitivity assay: The chloroquine-resistant W2 strain of P. falciparum was cultured in human erythrocytes.
-
Synchronized ring-stage parasites were incubated with serial dilutions of the test compounds for 72 hours.
-
Parasite growth was quantified by measuring the activity of parasite lactate dehydrogenase (pLDH).
-
The IC50 values, the concentration of the compound that inhibits parasite growth by 50%, were determined by non-linear regression analysis of the dose-response curves.
Anti-inflammatory Assay
Nitric Oxide (NO) Production Assay: The inhibitory effect on NO production was measured in LPS-stimulated RAW264.7 macrophages.[10]
-
RAW264.7 cells were seeded in 96-well plates and pre-treated with the test compounds for 1 hour.
-
The cells were then stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
The absorbance was read at 540 nm, and the amount of nitrite was determined from a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
General Synthetic Scheme
The synthesis of 4-substituted 5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines often starts from the corresponding 4-chloro derivative, which serves as a key intermediate for introducing various substituents via nucleophilic aromatic substitution (SNAr) reactions.
Caption: General synthetic route to 4-substituted analogs.
NF-κB Signaling Pathway in Inflammation
Several analogs have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiproliferative evaluation of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Unveiling the Promise: In Silico ADME Profiling of Novel Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives in Drug Discovery
A comparative analysis of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives reveals favorable in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, positioning them as promising candidates for further drug development. Computational studies demonstrate their potential for good oral bioavailability and low toxicity, often outperforming established drugs in key predictive metrics.
In the quest for more effective and safer therapeutics, the early assessment of a drug candidate's ADME properties is paramount. In silico, or computational, methods have emerged as a rapid and cost-effective approach to predict these characteristics, thereby streamlining the drug discovery process. This guide provides a comparative overview of the in silico ADME profiling of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, benchmarked against other heterocyclic compounds and standard drugs.
Comparative ADME Profile
The drug-likeness and pharmacokinetic properties of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been extensively evaluated using various computational models. These studies consistently highlight their potential as viable drug candidates. The following tables summarize key ADME parameters predicted for these compounds in comparison to alternatives.
Table 1: Physicochemical Properties and Drug-Likeness
| Compound Class | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Tetrahydrobenzothieno[2,3-d]pyrimidines | 300 - 500 | 2.11 - 3.77[1] | ≤ 5 | < 10 | 0 |
| Other Heterocyclic Derivatives | < 500[2] | < 5[2] | ≤ 5[2] | < 10[2] | Generally 0 |
| Sorafenib (Standard) | ~464.8 | ~4.3 | 2 | 5 | 0 |
Data compiled from multiple sources, specific values may vary based on the derivative.
Table 2: Predicted ADME Properties
| Compound Class | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Penetration | P-glycoprotein (P-gp) Substrate | CYP450 Inhibition | Bioavailability Score |
| Tetrahydrobenzothieno[2,3-d]pyrimidines | Low to High | Predicted Non-penetrant[1] | Predicted Non-substrate[1] | Potential for inhibition of some isoforms[1] | 0.55[1] |
| Other Heterocyclic Derivatives | Variable | Variable | Variable | Variable | Variable |
| Sorafenib (Standard) | High | Low | Yes | Inhibitor | ~0.55 |
Predictions are based on computational models and require experimental validation.
Experimental Protocols for In Silico ADME Profiling
The data presented in this guide is derived from established in silico methodologies. A generalized workflow for these computational experiments is outlined below.
Molecular Preparation:
The three-dimensional structures of the tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and comparative compounds are sketched using chemical drawing software (e.g., ChemDraw) and then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Physicochemical Property Calculation:
A variety of software platforms, such as SwissADME, Molinspiration, and Osiris Property Explorer, are employed to calculate key physicochemical descriptors.[3][4] These include molecular weight, LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These parameters are crucial for assessing drug-likeness based on frameworks like Lipinski's Rule of Five.[2]
ADME Prediction:
Web-based tools and specialized software like PreADMET and pkCSM are utilized to predict the pharmacokinetic properties of the compounds.[3][5] These predictions cover:
-
Absorption: Gastrointestinal absorption and cell permeability (e.g., Caco-2 permeability).
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[1]
-
Excretion: Prediction of renal clearance.
Toxicity Prediction:
The potential toxicity of the compounds is assessed using computational models that predict various toxicity endpoints, including mutagenicity (Ames test), carcinogenicity, and developmental toxicity.[6]
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical in silico ADME profiling workflow and a relevant signaling pathway where these compounds may act.
Caption: In silico ADME profiling workflow.
Many thieno[2,3-d]pyrimidine derivatives are investigated as kinase inhibitors, particularly targeting pathways involved in cancer progression, such as the VEGFR and EGFR signaling pathways.[7][8]
Caption: Kinase inhibition signaling pathway.
Conclusion
The in silico ADME profiling of novel tetrahydrobenzothieno[2,3-d]pyrimidine derivatives strongly suggests their potential as promising drug candidates. Their predicted physicochemical properties align with the criteria for good oral bioavailability, and they are often predicted to have favorable toxicity profiles. While these computational predictions are a critical first step in derisking drug candidates, they must be followed by rigorous in vitro and in vivo experimental validation to confirm their therapeutic potential. The continued application of these in silico tools will undoubtedly accelerate the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 4. researchgate.net [researchgate.net]
- 5. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalwjbphs.com [journalwjbphs.com]
- 8. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to HPLC and Mass Spectrometry for Thienopyrimidine Purity Analysis
For researchers, scientists, and drug development professionals working with thienopyrimidine-based compounds, ensuring purity is a critical step in the journey from discovery to clinical application. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) stand as the gold-standard techniques for this purpose. This guide provides a comprehensive comparison of various HPLC and MS methods, complete with experimental protocols and performance data, to aid in the selection and implementation of the most suitable analytical strategy.
Thienopyrimidines, a class of heterocyclic compounds structurally analogous to purines, have garnered significant attention in medicinal chemistry for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As these promising molecules advance through the drug development pipeline, rigorous analytical methods are imperative to characterize their purity, identify potential impurities, and ensure the safety and efficacy of the final product.
This guide delves into the practical application of reversed-phase HPLC (RP-HPLC) and tandem mass spectrometry (LC-MS/MS) for the purity analysis of thienopyrimidine derivatives. We will explore different chromatographic conditions and mass spectrometric parameters, presenting a comparative overview of their performance.
At the Bench: Comparing HPLC and UPLC-MS Methods
The choice between a standard HPLC method and an Ultra-Performance Liquid Chromatography (UPLC) system coupled with mass spectrometry often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or detailed structural information of impurities.
| Parameter | Method 1: RP-HPLC-UV | Method 2: UPLC-MS |
| Instrumentation | Agilent 1200 series HPLC with UV detector | Waters ACQUITY UPLC H-Class with SQDetector-2 MS |
| Column | Shodex C18 (250 x 4.6 mm, 5 µm) | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 2.6) | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic (35:65 v/v) | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 231 nm | MS (ESI+) |
| Retention Time | ~6.8 min | Analyte dependent |
| Linearity (r²) | >0.999 | >0.99 |
| LOD | 0.01 µg/mL | Analyte dependent, typically ng/mL range |
| LOQ | 0.1 µg/mL | Analyte dependent, typically ng/mL range |
| Precision (%RSD) | <2% | <15% |
| Accuracy (% Recovery) | 98-102% | 85-115% |
In Detail: Experimental Protocols
Accurate and reproducible results hinge on meticulously executed experimental protocols. Below are detailed methodologies for the compared HPLC and UPLC-MS methods.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a robust and widely accessible technique for routine purity analysis and quality control.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Column: Shodex C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 2.6 with phosphoric acid) and methanol in a 35:65 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 231 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the thienopyrimidine reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the thienopyrimidine sample in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For high-throughput screening, impurity identification, and sensitive quantification, UPLC-MS is the method of choice.
1. Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC H-Class system or equivalent, coupled to a mass spectrometer.
-
Mass Spectrometer: Waters SQDetector-2 or a similar single quadrupole or tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. The specific gradient should be optimized for the target analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (optimize for specific compounds).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full scan mode for initial screening and selected ion recording (SIR) or multiple reaction monitoring (MRM) for targeted analysis and quantification.
-
2. Standard and Sample Preparation:
-
Follow the same general procedures as for the HPLC-UV method, but use UPLC-grade solvents and ensure that the final sample concentration is appropriate for the sensitivity of the mass spectrometer.
Visualizing the Workflow
To better understand the logical flow of purity analysis for thienopyrimidines, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for HPLC and MS Purity Analysis of Thienopyrimidines.
Conclusion
The selection of an appropriate analytical method for the purity assessment of thienopyrimidines is a critical decision in the drug development process. While RP-HPLC with UV detection offers a reliable and cost-effective solution for routine quality control, UPLC-MS provides superior sensitivity, throughput, and the ability to identify unknown impurities. By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently select and implement the most suitable method to ensure the quality and integrity of their thienopyrimidine-based drug candidates.
Unveiling the Selectivity of Thienopyrimidine-Based Inhibitors: A Comparative Guide
For Immediate Release
In the landscape of targeted therapy, particularly in oncology, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. The thienopyrimidine scaffold has emerged as a privileged structure in the design of potent inhibitors against various protein kinases. This guide provides a comparative analysis of the cross-reactivity profiles of notable thienopyrimidine-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Comparative Selectivity of Thienopyrimidine-Based Inhibitors
The following tables summarize the inhibitory activity of two prominent thienopyrimidine-based inhibitors, Pictilisib (GDC-0941) and SNS-314, against their primary targets and a selection of off-target kinases. This quantitative data is essential for understanding their selectivity and potential polypharmacology.
Table 1: Cross-Reactivity Profile of Pictilisib (GDC-0941)
Pictilisib is a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. Its activity against the different PI3K isoforms and other related kinases is detailed below.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. PI3Kα/δ |
| PI3Kα | 3 | 1 |
| PI3Kδ | 3 | 1 |
| PI3Kβ | 33 | 11 |
| PI3Kγ | 75 | 25 |
| mTOR | 580 | 193 |
| DNA-PK | 1230 | 410 |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Cross-Reactivity Profile of SNS-314
SNS-314 is a potent, ATP-competitive pan-Aurora kinase inhibitor. Its inhibitory concentrations against the three Aurora kinase isoforms are presented below.
| Target Kinase | IC50 (nM) |
| Aurora A | 31 |
| Aurora B | 9 |
| Aurora C | 3 |
Data compiled from multiple sources.[6]
Experimental Protocols
The determination of inhibitor selectivity and cross-reactivity relies on robust and reproducible experimental methods. Below are detailed protocols for two common assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
1. Reagent Preparation:
-
Prepare a stock solution of the thienopyrimidine-based inhibitor (e.g., Pictilisib, SNS-314) in 100% DMSO.
-
Perform serial dilutions of the inhibitor stock to generate a range of concentrations for testing.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
2. Kinase Reaction:
-
Add the purified kinase to the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a DMSO-only control (representing 100% kinase activity) and a no-kinase control (for background measurement).
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
3. Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate to allow for the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO-only control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement of an inhibitor within a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[8][9]
1. Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the thienopyrimidine-based inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
3. Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or other appropriate methods.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
4. Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction for each temperature point using a specific detection method, such as Western blotting or ELISA.
5. Data Analysis:
-
For each treatment condition, plot the percentage of soluble target protein against the temperature to generate a "melting curve".
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.
-
Isothermal dose-response experiments can also be performed at a fixed temperature to determine the inhibitor's potency in a cellular context (EC50).[9][10][11]
Visualizing Pathways and Workflows
To further elucidate the context of thienopyrimidine-based inhibitor activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDC-0941 | CAS:957054-30-7 | PI3K inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. bio-protocol.org [bio-protocol.org]
Tetrahydrobenzothieno[2,3-d]pyrimidines: A Comparative Efficacy Analysis Against Standard-of-Care Drugs
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the efficacy of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives against established standard-of-care drugs across multiple therapeutic areas. This guide synthesizes key experimental data on their anti-inflammatory, anti-malarial, and anticancer activities, providing a valuable resource for evaluating their therapeutic potential.
The diverse biological activities of the thieno[2,3-d]pyrimidine scaffold, a bioisostere of quinazoline, have long been recognized, with derivatives showing promise as anti-inflammatory, antimicrobial, antiviral, anti-diabetic, and anticancer agents.[1] This guide focuses on the tetrahydrobenzo-fused variants, presenting a side-by-side comparison of their performance with current treatments.
Anti-Inflammatory Activity
A study focusing on a series of 26 newly synthesized tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives identified compounds A2, A6, and B7 as potent anti-inflammatory agents.[1][4] Their efficacy was compared to Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID).
The anti-inflammatory effects of these compounds stem from their ability to inhibit the production of nitric oxide (NO) and inflammatory cytokines.[1][4] Furthermore, they significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][4] Mechanistic studies revealed that these compounds hinder the activation of the NF-κB and MAPK signaling pathways.[1][4]
Comparative Data: Anti-Inflammatory Effects
| Compound | Inhibition of NO Production (vs. Control) | iNOS Protein Expression Inhibition | COX-2 Protein Expression Inhibition | In Vivo Anti-inflammatory Activity (Rat Paw Edema) |
| A2 | Significant dose-dependent inhibition | Markedly reduced | Markedly reduced | Potent activity |
| A6 | Higher inhibitory activity than Indomethacin at 1 μM[1] | Markedly reduced | Markedly reduced | Similar activity to Indomethacin[4] |
| B7 | Significant dose-dependent inhibition | Markedly reduced | Markedly reduced | Potent activity |
| Indomethacin (Standard-of-Care) | Significant inhibition | Markedly reduced | Markedly reduced | Standard reference |
Experimental Protocols:
-
Cell Line: RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Production: Measured using the Griess assay after 24 and 96 hours of treatment.
-
Cytokine Secretion: Determined by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protein and mRNA Expression (iNOS, COX-2): Assessed by Western blot analysis and Reverse Transcription-Polymerase Chain Reaction (RT-PCR), respectively.
-
NF-κB Activation: Evaluated by measuring the degradation of p50 and IκBα and the nuclear translocation of p65 via Western blot.
-
MAPK Phosphorylation: Determined by Western blot analysis.
-
In Vivo Anti-inflammatory Activity: Assessed using the rat paw swelling model.
Anti-Malarial Activity
In the search for novel anti-malarial agents to combat drug resistance, a series of tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anti-plasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.[2][5]
While not as potent as the standard-of-care drug Chloroquine, several synthesized compounds demonstrated promising anti-plasmodial activity.[2] Notably, compounds F4 and F16 exhibited the most significant activity within the series.[5] These compounds were also found to be non-cytotoxic against human lung (A549) and cervical (HeLa) cancer cell lines, indicating a favorable selectivity index.[2] The mechanism of action for some thieno[2,3-d]pyrimidines has been linked to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthetic pathway of the parasite.[2]
Comparative Data: Anti-Malarial Efficacy (IC50 values)
| Compound | IC50 against P. falciparum (W2 strain) (μM) |
| F4 | 0.75[2] |
| F16 | 0.74[2] |
| Chloroquine (Standard-of-Care) | 0.17[2] |
Experimental Protocols:
-
Parasite Strain: Chloroquine-resistant W2 strain of P. falciparum.
-
In Vitro Anti-plasmodial Assay: Specific assay details were not provided in the abstract.
-
Cytotoxicity Assay: Evaluated against A549 (human lung) and HeLa (human cervical) cancer cell lines.
Anticancer Activity
Tetrahydrobenzothieno[2,3-d]pyrimidines have also been investigated as potential anticancer agents, with studies highlighting their activity as microtubule targeting agents and topoisomerase II inhibitors.
One study identified compound 4 as a potent microtubule depolymerizing agent, demonstrating greater potency than the lead compound in both cell proliferation and microtubule depolymerization assays.[3] Importantly, this compound and its analogues were able to circumvent P-glycoprotein and βIII-tubulin mediated drug resistance, mechanisms that can limit the efficacy of taxanes like paclitaxel.[3] In a murine xenograft model of melanoma, compound 4 showed statistically significant antitumor effects.[3]
Another line of research explored hexahydrobenzo[2][3]thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors.[6] Compound 8 from this series displayed superior topoisomerase II inhibitory activity compared to the standard-of-care drug, Etoposide.[6] Further investigation showed that compound 8 induced cell cycle arrest at the G2/M phase and significantly increased apoptosis in colon cancer cells.[6]
Comparative Data: Anticancer Efficacy
| Compound | Target | IC50 (Cell Line) | Topoisomerase II Inhibition (IC50) |
| Compound 4 | Microtubules | 9.0 nM (MDA-MB-435)[3] | Not Applicable |
| Compound 8 | Topoisomerase II | Not specified in abstract | 41.67 ± 3.89 μM[6] |
| Etoposide (Standard-of-Care) | Topoisomerase II | Cell line dependent | 99.86 ± 5.02 μM[6] |
Experimental Protocols:
-
Microtubule Targeting Study:
-
Cell Lines: Drug-sensitive MDA-MB-435 cancer cell line and others from the NCI-60 panel.
-
Antiproliferative Assay: Sulforhodamine B (SRB) assay.
-
Microtubule Depolymerization Assay: Details not specified in the abstract.
-
In Vivo Antitumor Efficacy: Murine MDA-MB-435 xenograft model.
-
-
Topoisomerase II Inhibition Study:
-
Cell Lines: Panel of 60 cancer cell lines from the National Cancer Institute, with further investigation in colon HT-29 cells.
-
Topoisomerase II Inhibition Assay: In vitro topoisomerase IIα inhibition assay.
-
Cell Cycle Analysis: To determine the phase of cell cycle arrest.
-
Apoptosis Assay: To measure the induction of apoptosis and levels of caspase-3.
-
References
- 1. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity of Thieno[2,3-d]pyrimidine Derivatives: A Comparative Guide for MIF2 and MIF Tautomerase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thieno[2,3-d]pyrimidine derivatives, focusing on their selectivity for Macrophage Migration Inhibitory Factor 2 (MIF2; also known as D-dopachrome tautomerase) over Macrophage Migration Inhibitory Factor (MIF) tautomerase activity. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Macrophage Migration Inhibitory Factor (MIF) and its homologue, MIF2, are cytokines implicated in a range of inflammatory diseases and cancers. Both possess tautomerase activity, and the development of selective inhibitors is a key strategy in dissecting their individual roles and advancing targeted therapies. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising starting point for the development of such inhibitors.
Comparative Inhibitory Activity
A key study on thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives initially suggested high selectivity of a lead compound, 5d , for MIF2 over MIF. However, a subsequent correction of this study revealed that compound 5d is in fact a non-selective inhibitor, potently targeting both MIF and MIF2 tautomerase activities. This underscores the challenge in achieving selectivity between these two structurally similar proteins.
The following table summarizes the inhibitory concentrations (IC50) for a series of thieno[2,3-d]pyrimidine derivatives against MIF2 tautomerase activity. Notably, comparative data for MIF inhibition is limited, with compound 5d being the only derivative with published IC50 values for both enzymes from the same study.
| Compound | Structure | R | X | Y | IC50 for MIF2 (µM)[1] | IC50 for MIF (µM) | Selectivity (MIF IC50 / MIF2 IC50) |
| 5a | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | H | H | H | 14 ± 1.2 | Not Reported | Not Applicable |
| 5b | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | CH3 | H | H | 12 ± 1.5 | Not Reported | Not Applicable |
| 5c | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | H | Cl | H | 2.5 ± 0.3 | Not Reported | Not Applicable |
| 5d | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | CH3 | Cl | H | 1.0 ± 0.1[2] | 1.8 ± 0.2[2] | 1.8 |
| 5e | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | H | H | Cl | 3.1 ± 0.4 | Not Reported | Not Applicable |
Experimental Protocols
The determination of inhibitory activity against MIF and MIF2 relies on tautomerase activity assays. Below are the methodologies for the key experiments cited.
MIF2 Tautomerase Activity Assay (Phenylpyruvate-based)
This assay measures the ability of an inhibitor to block the MIF2-catalyzed tautomerization of phenylpyruvate (PP).
-
Reagents and Preparation:
-
MIF2 enzyme stock solution.
-
Phenylpyruvate (PP) substrate solution.
-
Assay buffer: Typically a phosphate or Tris-based buffer at a specific pH.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The reaction is performed in a UV-transparent 96-well plate.
-
To each well, add the assay buffer, MIF2 enzyme, and the test compound at various concentrations.
-
Incubate the plate for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the phenylpyruvate substrate.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 280 nm) over time, which corresponds to the conversion of the enol form of PP to its keto form.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
MIF Tautomerase Activity Assay (L-dopachrome methyl ester-based)
This assay is commonly used to measure MIF tautomerase activity and its inhibition.
-
Reagents and Preparation:
-
MIF enzyme stock solution.
-
L-dopa methyl ester solution.
-
Sodium periodate solution.
-
Assay buffer: Typically a phosphate or Bis-Tris buffer at a specific pH.
-
Test compounds dissolved in a suitable solvent.
-
-
Assay Procedure:
-
L-dopachrome methyl ester is freshly prepared by reacting L-dopa methyl ester with sodium periodate in the assay buffer.
-
The assay is conducted in a 96-well plate or a cuvette.
-
MIF enzyme and the test compound are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of the freshly prepared L-dopachrome methyl ester substrate.
-
The rate of tautomerization is measured by monitoring the decrease in absorbance at 475 nm over time.
-
-
Data Analysis:
-
The initial reaction rates are determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated, and IC50 values are determined as described for the MIF2 assay.
-
Signaling Pathways and Experimental Workflow
The biological effects of MIF and MIF2 are mediated through a complex network of cell surface receptors and downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of tautomerase inhibition.
Caption: MIF/MIF2 Signaling Pathways.
The diagram above illustrates the binding of MIF and MIF2 to their cell surface receptors, primarily the CD74/CD44 complex, and chemokine receptors CXCR2, CXCR4, and CXCR7. This interaction triggers downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways, which in turn regulate cellular processes such as proliferation, survival, and inflammation.[3][4][5][6][7]
Caption: Experimental Workflow for Inhibitor Evaluation.
The workflow for identifying and characterizing selective MIF2 inhibitors begins with screening a compound library against both MIF and MIF2 tautomerase assays to determine their respective IC50 values. The ratio of these values indicates the selectivity of the compounds. Promising candidates are then advanced to cell-based functional assays to assess their biological effects.
Conclusion
The development of selective inhibitors for MIF2 over MIF remains a significant challenge due to the high structural homology between the two cytokines. The case of the thieno[2,3-d]pyrimidine derivative 5d highlights the importance of rigorous testing against both targets to accurately determine selectivity. While the thieno[2,3-d]pyrimidine scaffold holds promise, further structure-activity relationship (SAR) studies are necessary to identify modifications that can confer the desired selectivity for MIF2. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued exploration and development of novel and selective MIF family inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correction to “Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Green Synthesis of Thieno[2,3-d]pyrimidine Analogues as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals
Proper Disposal of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine with the appropriate personal protective equipment (PPE). This compound is classified as a hazardous material for shipping and requires careful handling to avoid potential health risks.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
Step-by-Step Disposal Protocol
The disposal of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine must be conducted in accordance with local, state, and federal regulations for hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate a specific, clearly labeled, and sealed container for the collection of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine waste.
-
Do not mix this compound with other chemical waste unless compatibility has been confirmed.
Step 2: Containerization
-
Use a chemically resistant and leak-proof container for waste accumulation.
-
The container must be kept closed at all times, except when adding waste.
-
Label the container with "Hazardous Waste," the full chemical name: "4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine," and the CAS number: "40493-18-3".
Step 3: Storage
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from incompatible materials and sources of ignition.
Step 4: Professional Disposal
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine.
Caption: Disposal Workflow for 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine.
Key Considerations for Chlorinated Heterocyclic Compounds
Chlorinated heterocyclic compounds, as a class, require careful handling due to their potential for environmental persistence and toxicity. While specific toxicological data for 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine is not extensively detailed in publicly available literature, the general principles for managing chlorinated aromatic waste should be applied. These include preventing release into the environment and ensuring destruction through high-temperature incineration by a qualified hazardous waste facility.
Personal protective equipment for handling 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Essential Safety and Operational Guide for 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine (CAS No. 40493-18-3). The following procedures are based on established best practices for handling chlorinated heterocyclic compounds and should be strictly adhered to in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or dust generation.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact. For prolonged or direct contact, neoprene or butyl rubber gloves are recommended. Always inspect gloves for tears or holes before use.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage. For procedures with a higher risk of splashes, a chemical-resistant apron is advised over the lab coat. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid compounds, a particulate filter is recommended.[5] |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Preparation: Before handling the compound, ensure that the designated work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid dust formation.[3]
-
Use a spatula or other appropriate tools for transfer.
-
If possible, use a balance with a draft shield.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Work in a well-ventilated area, preferably within a fume hood.
-
-
General Precautions:
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and amines.[1]
-
The recommended storage temperature is -20°C.[6]
Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Collect unused or waste 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.
-
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture and crush the container to prevent reuse.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
